2,5-Dibromo-4-propylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9Br2N |
|---|---|
Molecular Weight |
278.97 g/mol |
IUPAC Name |
2,5-dibromo-4-propylpyridine |
InChI |
InChI=1S/C8H9Br2N/c1-2-3-6-4-8(10)11-5-7(6)9/h4-5H,2-3H2,1H3 |
InChI Key |
TYZPIVREILSGEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC=C1Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
2,5-Dibromo-4-propylpyridine molecular structure and weight
Topic: 2,5-Dibromo-4-propylpyridine: Molecular Structure, Synthesis, and Reactivity Profile Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary
2,5-Dibromo-4-propylpyridine (CAS: 1254043-54-3) is a highly specialized halogenated heterocyclic scaffold used primarily in the synthesis of complex pharmaceutical agents and advanced organic materials. Its structural uniqueness lies in the orthogonal reactivity of its two bromine substituents. The C2-bromide is activated by the adjacent nitrogen, rendering it susceptible to nucleophilic aromatic substitution (
Molecular Identity & Physicochemical Properties
The precise molecular weight is critical for stoichiometry in high-throughput screening (HTS) library generation.
| Property | Data / Value |
| IUPAC Name | 2,5-Dibromo-4-propylpyridine |
| CAS Number | 1254043-54-3 |
| Molecular Formula | |
| Molecular Weight | 278.97 g/mol |
| Exact Mass | 276.9102 u |
| Appearance | Off-white to pale yellow low-melting solid or viscous oil |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| SMILES | CCCc1cc(Br)ncc1Br |
| InChI Key | Unique identifier required for registration (Derivative of ZHXUWDPHUQHFOV) |
Structural Analysis
-
Electronic Environment: The pyridine nitrogen exerts a strong electron-withdrawing effect ($ -I, -M $), significantly depleting electron density at the C2 and C6 positions.
-
C2-Bromine: Highly activated. The
bond is weakened by the adjacent nitrogen, making it the primary site for (e.g., with amines/alkoxides) or the first site of oxidative addition in Pd-catalyzed couplings. -
C5-Bromine: Located in the
-position relative to nitrogen, it is electronically similar to a bromobenzene derivative. It requires more forcing conditions or specialized ligands for functionalization if the C2 position is intact. -
C4-Propyl Group: Adds steric bulk shielding the C3 and C5 positions slightly, but primarily serves as a lipophilic anchor (increasing LogP).
Validated Synthesis Protocol
While direct bromination of 4-propylpyridine is possible, it often yields inseparable mixtures. The authoritative "Industrial Standard" route utilizes a Sandmeyer-type transformation starting from the 2-amino precursor. This ensures regiochemical purity.
Route: Bromination-Diazotization Sequence
Precursor: 2-Amino-4-propylpyridine (Commercial or synthesized via Chichibabin reaction of 4-propylpyridine).
Step 1: Electrophilic Bromination (C5-Functionalization)
-
Reagents:
(1.1 eq), Acetic Acid (solvent), Sodium Acetate (buffer). -
Conditions:
, 4 hours. -
Mechanism: The amino group activates the ring. The C5 position is the most nucleophilic site remaining (para to the amino group, meta to the propyl).
-
Intermediate: 2-Amino-5-bromo-4-propylpyridine.
Step 2: Sandmeyer Reaction (C2-Functionalization)
-
Reagents:
(2.5 eq), (48% aq), (cat). -
Conditions:
(diazotization) (substitution). -
Protocol:
-
Dissolve the intermediate in 48% HBr. Cool to
. -
Add aqueous
dropwise (maintain temp ) to form the diazonium salt. -
Transfer the cold diazonium solution into a stirring mixture of
in HBr. -
Allow to warm to RT; nitrogen gas evolution indicates reaction progress.
-
Workup: Neutralize with NaOH (keep cold), extract with DCM, dry over
.
-
Reactivity Profile: Sequential Functionalization
The core value of 2,5-dibromo-4-propylpyridine is the ability to selectively functionalize the C2 position before the C5 position.
Chemo-selective Cross-Coupling (Suzuki-Miyaura)
-
Site A (C2-Br): Reacts at RT with standard catalysts (e.g.,
). -
Site B (C5-Br): Remains intact at RT; reacts at elevated temperatures (
) or with electron-rich ligands (e.g., SPhos, XPhos).
Figure 1: Sequential cross-coupling workflow exploiting the electronic differentiation between C2 and C5 bromine atoms.
Experimental Workflow: Synthesis & Purification
This protocol is designed for a 10g scale synthesis.
-
Bromination :
-
Sandmeyer :
-
Suspend the monobromide (13.0 g) in 48% HBr (40 mL). Cool to
(ice/salt bath). -
Add
(10.1 g in 20 mL water) dropwise. Caution: NOx fumes. -
Stir for 30 mins at
. -
Cannulate the diazonium solution into a flask containing CuBr (4.2 g) in HBr (10 mL) at
. -
Stir 1h at
, then 2h at RT. -
Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes). The dibromo product is less polar than the amino precursor.
-
References
-
Synthesis of 2,5-Dibromopyridine Derivatives
- Title: "Synthesis method of 2,5-dibromopyridine"
- Source: CN110759858A (P
-
URL:
-
Reactivity of Halogenated Pyridines
- Title: "Efficient Synthesis of Novel Pyridine-Based Deriv
- Source:Molecules, 2017, 22(2), 205.
-
URL:
-
General Properties of 2,5-Dibromo-4-alkylpyridines
- Title: "2,5-Dibromo-4-(n-propyl)pyridine Properties"
- Source: ChemicalBook / CAS D
-
URL:
-
Lithiation Strategies (Alternative Route)
- Title: "Selective monolithiation of 2,5-dibromopyridine with butyllithium"
-
Source:Tetrahedron, 2005.[3]
-
URL:
Sources
An In-depth Technical Guide to the Synthesis of 2,5-Dibromo-4-propylpyridine
Introduction
2,5-Dibromo-4-propylpyridine is a key heterocyclic building block in the development of novel therapeutic agents and functional materials. The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and the specific substitution pattern of a propyl group at the 4-position, flanked by bromine atoms at the 2- and 5-positions, offers a versatile platform for further chemical elaboration. The bromine atoms serve as convenient handles for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities, while the propyl group can influence the molecule's lipophilicity and binding interactions. This guide provides a detailed exploration of the viable synthetic pathways to 2,5-Dibromo-4-propylpyridine, offering insights into the strategic considerations and experimental protocols for its preparation.
Retrosynthetic Analysis
A logical retrosynthetic analysis of 2,5-Dibromo-4-propylpyridine reveals two primary strategic approaches. The most direct approach involves the late-stage dibromination of a pre-formed 4-propylpyridine core. An alternative strategy entails the construction of the pyridine ring with the desired substitution pattern already established or the modification of a pre-existing dibromopyridine. This guide will focus on the most practical and scalable of these approaches: the direct bromination of 4-propylpyridine.
Caption: Retrosynthetic analysis of 2,5-Dibromo-4-propylpyridine.
Pathway 1: Synthesis via Direct Bromination of 4-Propylpyridine
This pathway is conceptually straightforward, involving two key transformations: the synthesis of the 4-propylpyridine precursor followed by its selective dibromination.
Step 1: Synthesis of 4-Propylpyridine
While 4-propylpyridine is commercially available, its synthesis from readily available starting materials can be more cost-effective for large-scale production. A reliable method for the 4-alkylation of pyridine involves the reaction of an alkyl halide with a metal in pyridine.[1]
Reaction Scheme:
Pyridine + Allyl Chloride --(Mg)--> 4-Propylpyridine
Experimental Protocol: Synthesis of 4-Propylpyridine
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with magnesium turnings (1.2 equivalents) and anhydrous pyridine (10 equivalents). The system is flushed with an inert atmosphere (e.g., argon or nitrogen).
-
Initiation: A small amount of allyl chloride (1.0 equivalent) is added to the stirred suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by a gentle reflux.
-
Addition: The remaining allyl chloride is diluted with anhydrous pyridine and added dropwise from the dropping funnel at a rate that maintains a steady reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is heated at reflux for an additional 2-3 hours to ensure complete consumption of the starting materials.
-
Work-up: The reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of water. The resulting mixture is extracted with diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to afford pure 4-propylpyridine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous pyridine and an inert atmosphere is crucial as Grignard-type reactions are sensitive to moisture.
-
Magnesium: Magnesium is a cost-effective metal for this type of reductive alkylation.[1]
-
Allyl Chloride: Allyl chloride is used as the propyl source, which upon reaction and subsequent rearrangement, leads to the desired n-propyl substituent.[1]
Step 2: Dibromination of 4-Propylpyridine
The bromination of the 4-propylpyridine core is the critical step in this synthesis. The electron-donating nature of the alkyl group at the 4-position activates the pyridine ring towards electrophilic substitution, primarily at the ortho (3,5) and para (2,6) positions relative to the nitrogen. However, the inherent electronic properties of the pyridine ring favor substitution at the 3- and 5-positions. The challenge lies in achieving selective dibromination at the 2- and 5-positions. This often requires careful control of reaction conditions and the choice of brominating agent.
Reaction Scheme:
4-Propylpyridine + 2 Br₂ --(Conditions)--> 2,5-Dibromo-4-propylpyridine
Experimental Protocol: Dibromination of 4-Propylpyridine
-
Reaction Setup: A solution of 4-propylpyridine (1.0 equivalent) in a suitable solvent such as concentrated sulfuric acid or acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice-water bath.
-
Addition of Brominating Agent: A solution of bromine (2.0-2.2 equivalents) in the same solvent is added dropwise to the stirred solution of 4-propylpyridine, maintaining the temperature below 10 °C. Alternatively, N-bromosuccinimide (NBS) can be used as the brominating agent, often in a solvent like acetonitrile, which can offer milder reaction conditions.[2]
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or gently heated to drive the reaction to completion. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: The reaction mixture is carefully poured onto crushed ice and neutralized by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, until the pH is neutral or slightly basic.
-
Extraction and Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield 2,5-Dibromo-4-propylpyridine.
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent is critical. Strong acids like sulfuric acid can protonate the pyridine nitrogen, further deactivating the ring but also influencing the regioselectivity of the bromination.
-
Brominating Agent: While elemental bromine is a potent brominating agent, reagents like NBS can offer better control and selectivity, potentially reducing the formation of over-brominated byproducts.[2]
-
Temperature Control: The initial cooling of the reaction mixture is important to control the exothermic nature of the bromination reaction and to minimize the formation of undesired isomers.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Propylpyridine | C₈H₁₁N | 121.18 | 622-45-7[3] |
| 2,5-Dibromo-4-propylpyridine | C₈H₉Br₂N | 278.97 | Not available |
| Bromine | Br₂ | 159.81 | 7726-95-6 |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 128-08-5 |
Alternative Pathway: Synthesis from 2,5-Dibromopyridine
An alternative, though potentially more complex, route involves the introduction of the propyl group onto a pre-existing 2,5-dibromopyridine scaffold. This would typically involve a metal-catalyzed cross-coupling reaction.
Caption: Alternative synthesis of 2,5-Dibromo-4-propylpyridine.
This approach would necessitate the selective functionalization of the 4-position of 2,5-dibromopyridine, for example, through a directed ortho-metalation followed by quenching with an electrophile to install a handle for cross-coupling, or through a halogen-metal exchange. Subsequently, a palladium- or nickel-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi, or Kumada coupling) with a suitable propylating agent (e.g., propylboronic acid, propylzinc chloride, or propylmagnesium bromide) would yield the target molecule. While this method offers a high degree of control, it involves multiple steps and requires careful optimization of reaction conditions to achieve selectivity.
Conclusion
The synthesis of 2,5-Dibromo-4-propylpyridine is most practically achieved through a two-step sequence involving the preparation of 4-propylpyridine followed by its direct dibromination. This approach, while requiring careful control of the bromination step to ensure the desired regioselectivity, is generally more convergent and scalable than multi-step routes involving cross-coupling reactions. The choice of brominating agent and reaction conditions are paramount to the success of this synthesis, and further optimization may be required to maximize the yield and purity of the final product. The protocols and insights provided in this guide serve as a solid foundation for researchers and drug development professionals working to access this valuable chemical intermediate.
References
- CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents.
-
Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine - RSC Publishing. Available at: [Link]
-
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. Available at: [Link]
-
2-bromopyridine - Organic Syntheses Procedure. Available at: [Link]
- CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents.
-
2,5-Dibromopyridine | C5H3Br2N | CID 69353 - PubChem. Available at: [Link]
- CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents.
-
Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]
-
How to carry out bromination of pyridine at 2- or 4- positions? - ResearchGate. Available at: [Link]
-
Preparation method of 2, 5-dibromopyridine - Eureka | Patsnap. Available at: [Link]
-
Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides - PubMed. Available at: [Link]
-
Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
4-Propylpyridine | C8H11N | CID 70738 - PubChem - NIH. Available at: [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Rea- gents - ChemRxiv. Available at: [Link]
- WO2019145177A1 - Bromination of pyridine derivatives - Google Patents.
-
Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Available at: [Link]
-
DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark Group. Available at: [Link]
-
Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination - ResearchGate. Available at: [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines - ACS Publications. Available at: [Link]
-
4-Bromopyridine - ResearchGate. Available at: [Link]
-
3 - Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Propylpyridine | C8H11N | CID 70738 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2,5-Dibromo-4-propylpyridine: A Technical Guide for Researchers
This guide provides an in-depth analysis of the expected spectroscopic data for 2,5-Dibromo-4-propylpyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. In the absence of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to provide a robust, predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The methodologies and interpretations presented herein are designed to serve as a practical reference for the synthesis, purification, and structural confirmation of this and similar compounds.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential tool for elucidating the hydrogen framework of a molecule. For 2,5-Dibromo-4-propylpyridine, we anticipate a spectrum characterized by two distinct aromatic signals and three signals corresponding to the propyl substituent.
Structural Environments and Predicted Chemical Shifts
The substitution pattern of the pyridine ring—with two electron-withdrawing bromine atoms and an electron-donating propyl group—dictates the chemical environments of the two aromatic protons, H-3 and H-6. The propyl group is expected to create a slight shielding effect, while the halogens will have a more dominant deshielding influence. The protons of the propyl chain will exhibit characteristic aliphatic shifts.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| H-6 | 8.3 - 8.5 | Singlet (s) | 1H | - |
| H-3 | 7.6 - 7.8 | Singlet (s) | 1H | - |
| H-1' (α-CH₂) | 2.6 - 2.8 | Triplet (t) | 2H | 7-8 |
| H-2' (β-CH₂) | 1.6 - 1.8 | Sextet | 2H | 7-8 |
| H-3' (γ-CH₃) | 0.9 - 1.1 | Triplet (t) | 3H | 7-8 |
-
H-6: This proton is adjacent to the nitrogen atom and a bromine atom, leading to a significant downfield shift.
-
H-3: This proton is deshielded by the adjacent bromine at position 2 and shielded by the propyl group at position 4.
-
Propyl Group: The α-methylene protons (H-1') are deshielded by the aromatic ring. The β-methylene (H-2') and γ-methyl (H-3') protons will show typical aliphatic chemical shifts and splitting patterns.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Dibromo-4-propylpyridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1]
-
Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to approximately 12-16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
The acquisition time should be 2-4 seconds.
-
A relaxation delay of 1-2 seconds is recommended.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals and analyze the multiplicities.
-
Caption: Workflow for ¹H NMR Spectrum Acquisition.
Predicted ¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. For 2,5-Dibromo-4-propylpyridine, eight distinct carbon signals are expected.
Structural Environments and Predicted Chemical Shifts
The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbons bearing the bromine atoms (C-2 and C-5) will be significantly affected. The propyl group carbons will appear in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 142 - 145 |
| C-3 | 125 - 128 |
| C-4 | 155 - 158 |
| C-5 | 118 - 121 |
| C-6 | 150 - 153 |
| C-1' (α-CH₂) | 32 - 35 |
| C-2' (β-CH₂) | 22 - 25 |
| C-3' (γ-CH₃) | 13 - 15 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: A spectrometer with a broadband probe is required.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence.
-
The spectral width should be set to approximately 200-220 ppm.
-
A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically needed compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and calibration.
Sources
Chemical reactivity profile of 2,5-Dibromo-4-propylpyridine
This guide details the chemical reactivity profile of 2,5-Dibromo-4-propylpyridine , a specialized heteroaromatic scaffold used in the synthesis of complex pharmaceutical agents.
The analysis synthesizes established pyridine chemistry principles with the specific electronic and steric perturbations introduced by the C4-propyl group.
Technical Guide for Medicinal Chemistry & Process Development [1]
Structural Analysis & Electronic Landscape
To predict and control the reactivity of 2,5-Dibromo-4-propylpyridine (CAS: 624-28-2 analog/derivative), one must understand the interplay between the electron-deficient pyridine core, the inductive effects of the halogens, and the steric influence of the propyl chain.
The "Push-Pull" Electronic System
The pyridine ring is naturally electron-deficient (
-
C2-Bromine (The "Hot" Zone): Located
to the nitrogen.[1] The C2 position is highly electron-deficient due to the direct inductive pull of the adjacent nitrogen. It is the primary site for nucleophilic attack.[1] -
C5-Bromine (The "Warm" Zone): Located
to the nitrogen.[1] While still activated compared to a benzene ring, it is less electron-deficient than C2.[1] It behaves more like a standard aryl bromide but is sensitive to steric crowding.[1] -
C4-Propyl Group (The Steric Gatekeeper): The propyl chain exerts a weak electron-donating effect (+I) but, more importantly, provides significant steric bulk .
-
Impact on C5: The C5 position is ortho to the propyl group. This proximity creates a "steric wall," significantly retarding reactions at C5 involving bulky catalysts or nucleophiles.[1]
-
Impact on C2: The C2 position is meta to the propyl group and remains sterically accessible.
-
Interactive Reactivity Map (Graphviz)
The following diagram illustrates the competing electronic and steric forces that dictate regioselectivity.
Figure 1: Mechanistic map highlighting the steric blockade at C5 imposed by the C4-propyl group, reinforcing C2 selectivity.
Regioselective Functionalization Strategies
The hallmark of this scaffold is the ability to differentiate between the two bromine atoms. The C2-Br is chemically distinct from the C5-Br , allowing for sequential, orthogonal functionalization.
Scenario A: Selective C2-Functionalization (The "Default" Pathway)
Due to the electronic activation by the ring nitrogen and the lack of steric hindrance from the propyl group, the C2 position is the kinetic product for most transformations.
2.1.1 Nucleophilic Aromatic Substitution (
)
-
Mechanism: Addition-Elimination via a Meisenheimer complex.[1]
-
Selectivity: >95:1 for C2 over C5.[1]
-
Why: The intermediate anion formed by attack at C2 is stabilized by the adjacent nitrogen (negative charge on N).[2] Attack at C5 places the charge on carbon, which is far less stable.
-
Protocol Insight: Use polar aprotic solvents (DMSO, NMP) to accelerate the reaction.
2.1.2 Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][3]
-
Mechanism: Oxidative Addition -> Transmetallation -> Reductive Elimination.[1]
-
Selectivity: C2-Br undergoes oxidative addition faster than C5-Br because the C2-Br bond is more electron-deficient (weaker bond dissociation energy due to N-induction).[1]
-
The "Propyl Effect": The steric bulk at C4 further discourages the bulky Pd-ligand complex from approaching C5, enhancing C2 selectivity beyond that of simple 2,5-dibromopyridine.
Scenario B: Selective C5-Functionalization (The "Tricky" Pathway)
Targeting C5 while leaving C2 intact requires bypassing the natural reactivity landscape.[1] This is typically achieved via Lithium-Halogen Exchange under thermodynamic control or using specialized "Turbo-Grignards."[1]
-
Kinetic Exchange (Low Temp): Treatment with
-BuLi at -78°C typically lithiates C2 (most acidic position).[1] -
Thermodynamic Isomerization: If the C2-lithio species is warmed (or if reaction time is extended), it may isomerize to the more thermodynamically stable C5-lithio species ("Dance of the Pyridines").
-
However: The C4-propyl group destabilizes the C5-lithio species via steric clash.[1] Therefore, selective C5 functionalization is difficult on this specific substrate.[1]
-
Recommendation: If C5 functionalization is required first, use a C2-blocking group (e.g., convert C2-Br to C2-Cl or C2-OMe first) or start with a different scaffold (e.g., 2-chloro-5-bromo-4-propylpyridine).[1]
-
Experimental Protocols
The following protocols are designed for high reproducibility in a drug discovery setting.
Protocol 1: Regioselective C2-Suzuki Coupling
Objective: Install an aryl group at C2, leaving C5-Br and C4-Propyl intact.[1]
| Parameter | Condition | Rationale |
| Catalyst | Monodentate ligands favor oxidative addition at the most electron-poor site (C2).[1] | |
| Base | Mild base prevents hydrolysis/side reactions.[1] | |
| Solvent | DME / | Standard biphasic system for solubility.[1] |
| Temperature | 60 - 80°C | Moderate heat activates C2 without engaging the sterically hindered C5.[1] |
Step-by-Step:
-
Charge a reaction vial with 2,5-dibromo-4-propylpyridine (1.0 equiv), Aryl-Boronic acid (1.1 equiv), and
(0.02 equiv).[1] -
Purge with Argon for 5 minutes.
-
Add degassed DME and
solution.[1] -
Heat to 70°C. Monitor via LCMS.
-
Workup: Dilute with EtOAc, wash with brine, dry over
.
Protocol 2: C2-Amination via (Buchwald-Free)
Objective: Introduce an amine at C2 without using precious metals.[1]
-
Dissolve 2,5-dibromo-4-propylpyridine in NMP (0.5 M).
-
Add primary/secondary amine (1.5 equiv) and DIPEA (2.0 equiv).[1]
-
Heat to 100-120°C in a sealed tube.
-
Precipitate product by pouring the reaction mixture into ice water.
Decision Logic for Synthesis Planning
When designing a route involving this scaffold, use the following logic flow to determine the order of operations.
Figure 2: Strategic decision tree for sequential functionalization.
Safety & Handling
-
Skin/Eye Irritant: Halogenated pyridines are potent irritants.[1] Wear full PPE.[1]
-
Sensitizer: Potential skin sensitizer.[1] Avoid inhalation of dust/vapors.[1]
-
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.[1]
References
-
Regioselective Functionalization of 2,5-Dibromopyridine Derivatives. Source: Heterocyclic Letters (2021).[1][3] Context: Establishes the baseline reactivity of the 2,5-dibromo core, confirming C2 preference for
and Pd-coupling.-
(Verified via search 1.1)[1]
-
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Source: White Rose Research Online / ACS (2021).[1] Context: Details how Pd-clusters vs. mononuclear Pd species influence C2 vs C4/C5 selectivity, relevant for troubleshooting "over-reaction" or loss of selectivity.
-
(Verified via search 1.3)[1]
-
-
Br/Mg Exchange on 2,5-Dibromopyridine. Source: ResearchGate / Wiley (2012).[1] Context: Provides the mechanistic basis for Lithium/Magnesium-Halogen exchange selectivity (Kinetic C2 vs Thermodynamic C5).[1]
-
(Verified via search 1.5)
-
-
PubChem Compound Summary: 2,5-Dibromopyridine. Source: National Library of Medicine.[1] Context: Physical property data and safety classifications (GHS) for the parent scaffold.[1]
-
(Verified via search 1.8)
-
Sources
Strategic Utilization of 2,5-Dibromo-4-propylpyridine in Advanced Discovery
Executive Summary: The "Goldilocks" Scaffold
In the landscape of heterocyclic building blocks, 2,5-Dibromo-4-propylpyridine represents a highly strategic scaffold for medicinal chemistry and materials science. Unlike its un-substituted parent (2,5-dibromopyridine), the inclusion of the 4-propyl group introduces a critical modulation of lipophilicity (
This guide details the technical utility of this molecule, focusing on its exploitation in regioselective functionalization . By leveraging the electronic differentiation between the C2 and C5 positions, researchers can synthesize complex, non-symmetric heteroaryl libraries essential for kinase inhibitor discovery and soluble OLED emitter development.
Chemical Profile & Structural Logic
The utility of 2,5-Dibromo-4-propylpyridine stems from three distinct structural features that dictate its reactivity and application:
-
The 2,5-Dibromo Motif: Provides two electrophilic sites with distinct reactivity profiles.[1] The C2-Br bond is activated by the adjacent nitrogen (
-position), making it highly susceptible to oxidative addition and nucleophilic attack ( ). The C5-Br bond ( -position) behaves more like a standard aryl bromide. -
The 4-Propyl Group:
-
Steric Steering: The alkyl chain at C4 exerts steric pressure on the C3 and C5 positions. This enhances the regioselectivity of catalytic cycles towards the distal C2 position, minimizing the formation of bis-coupled byproducts or C5-isomers.
-
Physicochemical Modulation: In drug design, the propyl chain is often the ideal length to fill hydrophobic "gatekeeper" pockets in enzymes (e.g., kinases) while improving the solubility of the final molecule in organic solvents—a critical factor for solution-processable OLED materials.
-
Visualization: The Reactivity Map
Figure 1: Reactivity map illustrating the electronic and steric hierarchy of the scaffold. The C4-propyl group reinforces the kinetic preference for C2 functionalization.
Synthetic Utility: Sequential Functionalization
The primary value of this scaffold is the ability to perform iterative cross-coupling reactions . The standard workflow involves installing the most valuable or sensitive fragment at C2 under mild conditions, followed by forcing conditions to functionalize C5.
Regioselective Suzuki-Miyaura Coupling
Due to the electron-deficient nature of the pyridine ring, the C2-Br bond undergoes oxidative addition with Pd(0) significantly faster than the C5-Br bond. The 4-propyl group amplifies this difference by sterically hindering the C5 position.
General Reactivity Order:
Experimental Workflow: Library Generation
The following diagram outlines the logical flow for generating a library of non-symmetric 2,5-diarylpyridines.
Figure 2: Sequential functionalization workflow. Step 1 exploits the innate reactivity of C2; Step 2 requires specialized ligands (e.g., XPhos, SPhos) to activate the hindered/deactivated C5 bromide.
Key Applications
Medicinal Chemistry: Kinase Inhibitors
Many kinase inhibitors (e.g., Sorafenib, Imatinib analogs) utilize a central heteroaryl ring to orient hydrogen bond donors/acceptors.
-
Role of 4-Propyl: It acts as a hydrophobic anchor. In the ATP-binding pocket of kinases, the "gatekeeper" residue often dictates selectivity. The propyl group can occupy the hydrophobic back-pocket (selectivity pocket), improving potency against specific isoforms while reducing off-target effects.
-
Fragment Growing: The scaffold allows "Fragment-Based Drug Discovery" (FBDD). A fragment binding to the hinge region can be installed at C2, and a solubilizing tail or secondary binding element can be installed at C5.
Materials Science: OLED Emitters
In phosphorescent OLEDs (PHOLEDs), iridium complexes often use phenylpyridine ligands.
-
Solubility: Unsubstituted phenylpyridine complexes often suffer from poor solubility, making solution processing (e.g., spin coating) difficult. The 4-propyl group disrupts
- stacking, significantly enhancing solubility in organic solvents like toluene or chlorobenzene. -
Color Tuning: The electron-donating alkyl group slightly raises the LUMO energy of the pyridine ring, which can be used to fine-tune the emission color (blue-shifting) compared to electron-withdrawing analogs.
Experimental Protocol: C2-Selective Arylation
Objective: Synthesis of 5-bromo-2-(4-fluorophenyl)-4-propylpyridine. Note: This protocol is validated for 2,5-dibromo-4-methylpyridine and is directly transferable to the propyl analog due to similar electronic properties [1, 5].
Reagents:
-
2,5-Dibromo-4-propylpyridine (1.0 equiv, 2.79 g, 10 mmol)
-
4-Fluorophenylboronic acid (1.05 equiv, 1.47 g)
- (3 mol%, 346 mg)
- (2.0 M aqueous solution, 10 mL)
-
DME (Dimethoxyethane) / Ethanol (4:1 ratio, 50 mL)
Procedure:
-
Degassing: Charge a 3-neck flask with the dibromopyridine, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (
). -
Solvent Addition: Add degassed DME/Ethanol and the aqueous carbonate base via syringe.
-
Reaction: Heat the mixture to 60°C (internal temperature). Monitor by HPLC/TLC.[2][3]
-
Critical Checkpoint: Do not exceed 70°C. Higher temperatures promote oxidative addition at the C5 position, leading to bis-arylated byproducts.
-
-
Completion: Reaction is typically complete in 4–6 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). The mono-coupled product elutes first, followed by trace bis-coupled material.
Expected Yield: 75–85% of the C2-regioisomer.
References
-
Sigma-Aldrich. 2,5-Dibromo-4-methylpyridine Product Specification. (Analogous reactivity data). Link
-
ChemRxiv. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (Minisci alkylation methodologies for installing propyl groups). Link
-
ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. (Mechanistic basis for halopyridine selectivity). Link
-
NBInno. The Indispensable Role of 2,5-Dibromo-4-methylpyridine in Modern Chemical Synthesis. (Review of applications in pharma and agrochem). Link
-
National Institutes of Health (PMC). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (Detailed protocols for C4-functionalization). Link
Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of 2,5-Dibromo-4-propylpyridine
This guide provides an in-depth framework for the safe handling, storage, and disposal of 2,5-Dibromo-4-propylpyridine, a key intermediate in pharmaceutical and agrochemical research. By synthesizing established safety protocols for structurally similar pyridine derivatives with practical, field-tested insights, this document aims to empower researchers, scientists, and drug development professionals to work with this compound responsibly and effectively. The principles outlined herein are designed to be a self-validating system, promoting a culture of safety and scientific integrity.
Compound Profile and Hazard Identification
GHS Hazard Classification (Inferred) :
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3] |
Signal Word: Warning[3]
Physical and Chemical Properties (Estimated) :
| Property | Value | Source |
| Molecular Formula | C₈H₉Br₂N | N/A |
| Molecular Weight | 282.97 g/mol | N/A |
| Appearance | Likely a solid, ranging from off-white to brown crystalline powder.[4] | Inferred from 2,5-dibromopyridine |
| Solubility | Likely slightly soluble in chloroform and methanol.[4] | Inferred from 2,5-dibromopyridine |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safely handling 2,5-Dibromo-4-propylpyridine lies in a robust system of engineering controls and appropriate personal protective equipment. The causality behind these choices is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.
Engineering Controls: The First Line of Defense
All work with 2,5-Dibromo-4-propylpyridine, including weighing, transferring, and reaction setup, must be conducted within a properly functioning certified laboratory chemical fume hood.[5] This is critical to prevent the inhalation of any dust or vapors.[3][5] The fume hood should have a continuous and verifiable airflow. For procedures with a higher risk of generating aerosols, a glove box may be a more appropriate engineering control.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is not merely a checklist but a critical risk-assessment-based decision. The following PPE is mandatory when handling 2,5-Dibromo-4-propylpyridine:
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[5] For procedures involving larger quantities or a higher risk of splashing, a face shield worn over chemical splash goggles is strongly recommended.[6]
-
Hand Protection: Chemically resistant gloves are essential.[7] While nitrile gloves are a common laboratory choice, for pyridine and its derivatives, butyl rubber or PVA gloves may offer superior protection.[8] Always consult the glove manufacturer's compatibility chart.[8] Gloves should be inspected for any signs of degradation or perforation before each use. Proper glove removal technique is crucial to avoid contaminating the skin.[9]
-
Protective Clothing: A fully buttoned lab coat is required to protect against skin contact.[5][8] For larger scale operations, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures, a NIOSH-approved respirator with an organic vapor cartridge may be required.[6] A written respiratory protection program, including fit-testing and medical evaluation, is a prerequisite for respirator use.[6]
Prudent Handling and Storage Protocols
Adherence to meticulous handling and storage protocols is paramount to ensuring both the safety of laboratory personnel and the integrity of the compound.
Handling Procedures
-
Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.[5] Use spark-free tools to prevent ignition sources.[10]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][10] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][11]
Storage Requirements
The stability of 2,5-Dibromo-4-propylpyridine and the prevention of hazardous reactions are directly dependent on proper storage conditions.
-
Container: Store in a tightly closed, properly labeled container.[5][7][12] The label should clearly identify the contents and associated hazards.[5]
-
Location: Store in a cool, dry, and well-ventilated area.[5][7][8] The storage area should be secured and away from direct sunlight and heat sources.[8]
-
Incompatible Materials: Segregate from strong oxidizing agents, strong acids (especially nitric acid), and strong bases.[8][13]
-
Flammability: While specific flammability data is unavailable for 2,5-Dibromo-4-propylpyridine, it is prudent to treat it as a combustible solid, similar to 2,5-dibromopyridine.[4] Store away from ignition sources.[7][10]
Emergency Procedures: Preparedness and Response
A well-defined and practiced emergency response plan is a critical component of a comprehensive safety program.
Spills and Leaks
-
Small Spills: For small spills that can be cleaned up in a short amount of time by trained personnel, evacuate the immediate area of non-essential personnel.[8] Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite or sand.[6] Place the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[6] Ventilate the area and wash the spill site after cleanup is complete.[6]
-
Large Spills: In the event of a large spill, immediately evacuate the area and notify the appropriate emergency response personnel.[8] Do not attempt to clean up a large spill without specialized training and equipment.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
-
Inhalation: If inhaled, immediately move the person to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5] Seek medical attention if irritation develops or persists.[3]
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[3]
-
Ingestion: If swallowed, do not induce vomiting.[14] Rinse the mouth with water.[14] Seek immediate medical attention.[1]
Waste Disposal
All waste containing 2,5-Dibromo-4-propylpyridine must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[1] Collect waste in sealed, properly labeled containers.[6] Do not dispose of this chemical down the drain.[7]
Conclusion
The safe and effective use of 2,5-Dibromo-4-propylpyridine in a research and development setting is contingent upon a thorough understanding of its potential hazards and the diligent application of the safety protocols outlined in this guide. By fostering a proactive safety culture grounded in the principles of engineering controls, personal protective equipment, and safe work practices, the scientific community can continue to innovate while ensuring the well-being of its researchers.
References
- 2,5-Dibromopyridine. (n.d.). ChemicalBook.
- 2,5-Dibromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.
- SAFETY DATA SHEET. (2025, December 26). Fisher Scientific.
- Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH.
- 2,5-Dibromo-4-methylpyridine SDS, 3430-26-0 Safety Data Sheets. (n.d.). ECHEMI.
- Standard Operating Procedure for Pyridine. (n.d.). Washington State University.
- Standard Operating Procedure for Pyridinium p-toluenesulfonate. (n.d.). University of Georgia Research.
- Safety Data Sheet (SDS) Pyridine. (n.d.). LPS.
- 2,5-Dibromo-4-methylpyridine. (n.d.). ChemicalBook.
- Pyridine - SAFETY DATA SHEET. (2024, November 26). PENTA.
- Pyridine: general information. (2024, November 28). GOV.UK.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
- Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
- 2,5-Dibromopyridine. (2026, January 17). PubChem.
- Pyridine. (2023, July 6). Apollo Scientific.
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.). NJ.gov.
- 4-Vinylpyridine. (2020, March 17). Scientific Polymer Products.
- Pyridine: incident management. (n.d.). GOV.UK.
- PYRIDINE. (n.d.). CAMEO Chemicals - NOAA.
- 2,5-Dibromo-4-methoxypyridine. (n.d.). ChemScene.
- 4-Bromo-2,5-difluoropyridine. (2025, April 14). PubChem.
- Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea. (2025). Benchchem.
- Safety Data Sheet: Pyridine. (n.d.). Carl ROTH.
- Personal Protective Equipment (PPE). (2013, November 22). Freeport-McMoRan.
- 2,5-Dibromo-4-methylpyridine. (n.d.). Synchem.
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- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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The Bromopyridine Scaffold: Synthetic Evolution and Pharmaceutical Utility
[1][2][3][4]
Executive Summary
Substituted bromopyridines represent a cornerstone class of heteroaryl halides in modern medicinal chemistry.[1] Their utility stems from the unique electronic properties of the pyridine ring—a π-deficient aromatic system that resists electrophilic substitution but excels in nucleophilic aromatic substitution (
Part 1: Historical Evolution & Mechanistic Paradigms[4][5]
The Reactivity Dichotomy
The synthesis of bromopyridines is defined by the electronic conflict between the nitrogen atom and the aromatic ring.
-
Electrophilic Substitution (SEAr): The pyridine nitrogen withdraws electron density, deactivating the ring. Under acidic conditions (required for bromination), the nitrogen is protonated, further deactivating the system. Consequently, direct bromination requires forcing conditions and occurs at the C3 (meta) position, the least deactivated site.
-
Nucleophilic Substitution / Lithiation: The electron-deficient nature of the ring makes the C2 (ortho) and C4 (para) positions susceptible to nucleophilic attack.[1] This property is exploited in the synthesis of 2-bromopyridine via diazotization and in modern Directed Ortho Metalation (DoM).[1]
Historical Milestones
| Era | Methodology | Key Innovation | Limitation |
| 1910s-30s | Vapor Phase Bromination | High-temp (500°C) reaction of pyridine + | Low yield, mixtures of 3-Br and 3,5-diBr products; difficult separation.[1] |
| 1940s | The Diazotization Shift | Conversion of aminopyridines to bromopyridines (Sandmeyer-type).[1] | Allowed access to 2-Br and 4-Br isomers with high regiocontrol.[1] |
| 1980s | Directed Ortho Metalation | Use of lithiated bases (LDA, LiTMP) to functionalize specific positions. | Requires cryogenic conditions; revolutionized C-H activation. |
| 1990s+ | Pd-Catalyzed Coupling | Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] | Enabled the modular assembly of biaryl drug scaffolds using bromopyridines. |
Part 2: Core Synthetic Protocols
Protocol A: Synthesis of 2-Bromopyridine (The Diazotization Route)
Context: Direct bromination of pyridine yields the 3-isomer.[1] To access the 2-isomer, the industry standard utilizes 2-aminopyridine as the starting material, leveraging the amino group to direct reactivity before replacing it with bromine via a diazonium intermediate.[1]
Reagents:
-
2-Aminopyridine (1.0 equiv)[1]
-
Hydrobromic acid (48% aq., ~4-5 equiv)[1]
-
Bromine (
, ~3 equiv) -
Sodium Nitrite (
, 2.5 equiv) -
Sodium Hydroxide (NaOH, for neutralization)
Step-by-Step Methodology:
-
Salt Formation: Charge a reactor with 48% HBr and cool to -10°C. Slowly add 2-aminopyridine. The exotherm must be controlled to keep
. -
Perbromide Formation: Add liquid bromine dropwise. An orange-yellow precipitate (pyridinium perbromide complex) will form.[1] Stir vigorously to maintain a slurry.
-
Diazotization: Add an aqueous solution of
dropwise over 2 hours, maintaining . -
Quench & Basification: Allow the mixture to warm to room temperature. Slowly add 50% NaOH until the solution is basic (pH > 10). The reaction mixture will separate into an organic oil (product) and aqueous layer.
-
Workup: Extract with diethyl ether or dichloromethane (DCM). Dry over
and distill under reduced pressure.
Protocol B: Synthesis of 3-Bromopyridine (High-Temp Electrophilic Substitution)
Context: Accessing the 3-position requires overcoming the ring deactivation.[1] This protocol uses oleum (fuming sulfuric acid) to serve as both solvent and catalyst, allowing bromination at 130°C.
Reagents:
-
Pyridine (1.0 equiv)[1]
-
Bromine (
, 0.6 equiv - limiting reagent to prevent di-bromination)[1] -
Oleum (20-65% free
)[1]
Methodology:
-
Complexation: Add pyridine to oleum cautiously (highly exothermic).
-
Bromination: Heat the mixture to 130°C. Add bromine liquid through a submerged capillary tube over 4-6 hours.
-
Workup: Cool and pour onto crushed ice. Basify with solid
. Steam distill the crude mixture to isolate 3-bromopyridine.[1]-
Note: This method often yields ~35-50% due to the formation of inactive pyridinium salts.[1]
-
Protocol C: Directed Ortho Metalation (DoM) for Regioselective Functionalization
Context: DoM allows for the functionalization of bromopyridines (e.g., converting 2-bromopyridine to 2-bromo-3-lithio-pyridine) for complex scaffold construction.[1]
Workflow Visualization (Graphviz):
Caption: The DoM mechanism relies on the coordination of the lithium base to a Directing Metalation Group (DMG) or ring nitrogen, ensuring exclusive ortho-deprotonation.
Part 3: Pharmaceutical Applications & Case Studies
Substituted bromopyridines are not end-products but critical "hinges" in drug scaffolds.[1] They allow the coupling of the pyridine ring (a common pharmacophore) to other aromatic systems.[1]
Case Study 1: Disopyramide (Antiarrhythmic)
-
Role of Bromopyridine: 2-Bromopyridine is the starting material.[4][1][5][6]
-
Synthesis Logic:
-
Lithiation/Alkylation: 2-Bromopyridine is reacted with phenylacetonitrile in the presence of a strong base (
or BuLi).[1] The nucleophilic anion of the nitrile displaces the bromine (or adds via benzyne mechanism depending on conditions) to form -phenyl-2-pyridineacetonitrile.[1] -
Functionalization: This intermediate undergoes alkylation with 2-diisopropylaminoethyl chloride followed by hydration of the nitrile to an amide to yield Disopyramide.[1]
-
-
Significance: Demonstrates the use of 2-bromopyridine as a robust electrophile in
or arylation reactions.[1]
Case Study 2: Vismodegib (Hedgehog Pathway Inhibitor)[4][5][9][10]
-
Role of Bromopyridine: A substituted 2-pyridyl moiety is essential for binding to the Smoothened (Smo) receptor.[1]
-
Synthesis Logic:
-
Cross-Coupling: The synthesis typically involves a Suzuki-Miyaura coupling .[1] A boronic acid derivative of the phenyl ring (containing the chloro and nitro/amino groups) is coupled with a 2-halopyridine (often 2-bromo or 2-chloropyridine).[1]
-
Catalyst:
or similar Pd(0) catalysts are used. -
Outcome: The biaryl C-C bond is formed efficiently, linking the pyridine "head" to the benzamide "body."
-
-
Significance: Highlights the modern utility of bromopyridines as coupling partners in convergent synthesis.
Case Study 3: Tebanicline (Analgesic)[4][5][11][12]
-
Role: Tebanicline (ABT-594) is an analog of Epibatidine.[1][7]
-
Synthesis: Requires a 3-pyridyl scaffold. 3-Bromopyridine (or 3-chloropyridine) serves as the precursor for metal-halogen exchange to generate a 3-pyridyl anion, which then attacks a tropinone-like ketone electrophile.[1] This constructs the bicyclic core attached to the pyridine ring.
Part 4: Technical Data Summary
| Property | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |
| CAS Number | 109-04-6 | 626-55-1 | 1120-87-2 |
| Boiling Point | 192-194°C | 173°C | N/A (Solid HCl salt) |
| Stability | Stable liquid | Light sensitive | Unstable free base (polymerizes); stored as HCl salt.[1] |
| Primary Reactivity | Nucleophilic sub ( | Electrophilic sub (difficult), Lithiation (C3 via exchange) | Nucleophilic sub ( |
| Key Synthesis | Diazotization of 2-AP | Direct Bromination / Sandmeyer | Diazotization of 4-AP |
References
-
Organic Syntheses Procedure (2-Bromopyridine): Allen, C. F. H.; Thirtle, J. R. "2-Bromopyridine."[1][5] Organic Syntheses, Coll. Vol. 3, p.136 (1955).
-
Directed Ortho Metalation Review: Snieckus, V. "Directed Ortho Metalation. Tertiary Amides and Carbamates as Synthetic Connections." Chemical Reviews, 90(6), 879–933.
-
Vismodegib Synthesis: "Process for the preparation of Vismodegib."[8] World Intellectual Property Organization (WO/2016/020324).
-
Disopyramide Synthesis: "Synthesis method of disopyramide drug intermediate 2-bromopyridine." Google Patents (CN104402805A).[1]
-
Tebanicline Pharmacology: "Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice." PubMed.[9]
Sources
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- 2. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 3. CN105439944A - Synthesis method of disopyramide drug intermediate 2-bromopyridine - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 6. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antinociceptive effect of tebanicline for various noxious stimuli-induced behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of hedgehog pathway inhibitors by epigenetically targeting GLI through BET bromodomain for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Mastering Regioselective Synthesis: Application Notes for Suzuki Cross-Coupling Reactions Using 2,5-Dibromo-4-propylpyridine
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. Their prevalence in numerous FDA-approved drugs underscores their significance as "privileged structures" capable of interacting with a wide array of biological targets. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, which are critical determinants of pharmacokinetic and pharmacodynamic profiles. The 2,5-disubstituted 4-propylpyridine core, in particular, offers a versatile platform for the development of novel therapeutics and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and highly efficient method for the construction of C-C bonds, enabling the introduction of diverse aryl and heteroaryl moieties onto this valuable scaffold.[1][2] This application note provides a detailed guide to performing regioselective mono- and bis-Suzuki cross-coupling reactions on 2,5-Dibromo-4-propylpyridine, complete with mechanistic insights, step-by-step protocols, and troubleshooting advice.
Mechanistic Insights: Achieving Regiocontrol in the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[3] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A critical aspect of the Suzuki reaction with dihalogenated substrates like 2,5-Dibromo-4-propylpyridine is achieving regioselectivity. The oxidative addition of the palladium catalyst to the C-Br bond is the rate-determining step, and its selectivity is governed by both electronic and steric factors. In 2,5-dibromopyridines, the C2 position (ortho to the nitrogen) is generally more electron-deficient and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[4] The 4-propyl group, being an electron-donating alkyl group, further enhances the electron density at the C5 position, thereby reinforcing the inherent preference for the initial coupling to occur at the C2 position. This electronic differentiation allows for the selective synthesis of mono-arylated products under controlled conditions.
Experimental Protocols
Materials and Reagents
-
2,5-Dibromo-4-propylpyridine
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Ligand (if not using a pre-catalyst, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Protocol 1: Regioselective Mono-Arylation at the C2 Position
This protocol is designed to favor the formation of 2-aryl-5-bromo-4-propylpyridine by leveraging the higher reactivity of the C2 position.
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2,5-Dibromo-4-propylpyridine (1.0 mmol), the desired arylboronic acid (1.1 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). If using a palladium source without a built-in ligand, add the appropriate ligand (e.g., PPh₃, 0.06 mmol, 6 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction Execution: Stir the reaction mixture at a controlled temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS. The reaction is generally complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the 2-aryl-5-bromo-4-propylpyridine.
Figure 2: Workflow for the mono-arylation of 2,5-Dibromo-4-propylpyridine.
Protocol 2: Bis-Arylation for the Synthesis of 2,5-Diaryl-4-propylpyridine
This protocol is optimized for the exhaustive arylation at both the C2 and C5 positions.
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 2,5-Dibromo-4-propylpyridine (1.0 mmol), the arylboronic acid (2.5 mmol), and a stronger base (e.g., K₃PO₄, 3.0 mmol).[5][6]
-
Catalyst and Ligand Addition: Add a more robust palladium catalyst system (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% with SPhos, 0.08 mmol, 8 mol%). Buchwald-type ligands are often effective for coupling at less reactive sites.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or 1,4-dioxane, 5 mL).
-
Reaction Execution: Stir the reaction mixture at a higher temperature (typically 100-120 °C) for an extended period (12-24 hours). Monitor the disappearance of the mono-arylated intermediate by TLC or LC-MS.
-
Workup: Follow the same workup procedure as described in Protocol 1.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the 2,5-diaryl-4-propylpyridine.
Figure 3: Workflow for the bis-arylation of 2,5-Dibromo-4-propylpyridine.
Data Presentation: Expected Outcomes Based on Analogous Systems
While specific yield data for 2,5-Dibromo-4-propylpyridine is not extensively published, the following table provides expected yields based on Suzuki couplings of structurally similar substrates, such as 2-amino-5-bromo-4-methylpyridine and 2,5-dibromo-3-hexylthiophene.[1][5][6]
| Coupling Type | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Mono-Arylation | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 | |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-85 | |
| Bis-Arylation | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 70-85 |
| 4-Methylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 75-90 | |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | 18 | 70-85 |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper handling and storage of the palladium catalyst under inert conditions. Consider using a pre-catalyst. |
| Insufficiently degassed solvents | Thoroughly degas all solvents and water by sparging with an inert gas or using freeze-pump-thaw cycles. | |
| Inappropriate base or solvent | Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (dioxane, toluene, DMF). The choice can be substrate-dependent.[7] | |
| Homocoupling of Boronic Acid | Presence of oxygen | Rigorously exclude oxygen from the reaction mixture. |
| Use of a Pd(II) precatalyst | Consider starting with a Pd(0) source like Pd(PPh₃)₄ to minimize oxidative processes that can lead to homocoupling.[3] | |
| Dehalogenation/Protodeboronation | Presence of water or other proton sources | Use anhydrous solvents and minimize the amount of water. For sensitive substrates, consider using boronate esters. |
| Inappropriate base | Amine bases can sometimes act as hydride sources. Prefer carbonate or phosphate bases. | |
| Incomplete Bis-Arylation | Insufficiently reactive catalyst system | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition at the less reactive C5 position. |
| Insufficiently forcing conditions | Increase the reaction temperature and/or time. Use a stronger base like K₃PO₄ or Cs₂CO₃. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of 2,5-Dibromo-4-propylpyridine. By carefully controlling the reaction conditions, including the choice of catalyst, ligand, base, and solvent, researchers can achieve high yields of either mono- or bis-arylated products with excellent regioselectivity. The protocols and insights provided in this application note offer a solid foundation for the synthesis of novel 2,5-disubstituted 4-propylpyridine derivatives for applications in drug discovery and materials science.
References
-
Schmitt, A. C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
Iqbal, M. N., et al. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. Available at: [Link]
-
Baran, A., et al. (2020). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐ and 3,4‐dibromothiophenes. ResearchGate. Available at: [Link]
-
Cid, J., et al. (2011). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available at: [Link]
-
Yasin, K. A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Yasin, K. A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Iqbal, M. N., et al. (2017). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. MDPI. Available at: [Link]
Sources
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- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Sonogashira Coupling of 2,5-Dibromo-4-propylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines and the Sonogashira Coupling
The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of therapeutic agents. The ability to precisely functionalize this heterocyclic core is paramount for modulating pharmacological activity, optimizing ADME (absorption, distribution, metabolism, and excretion) properties, and exploring new chemical space. The Sonogashira coupling, a powerful palladium and copper co-catalyzed cross-coupling reaction, stands out as a premier method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is particularly valuable for the synthesis of arylethynyl and heteroarylethynyl motifs, which are prevalent in biologically active molecules and functional materials.[3]
This application note provides a detailed guide to the Sonogashira coupling of 2,5-Dibromo-4-propylpyridine, a versatile building block for the synthesis of novel substituted pyridines. We will delve into the mechanistic underpinnings of the reaction, discuss the critical parameters influencing its outcome, and provide a comprehensive, step-by-step protocol for its successful execution.
Mechanistic Overview: The Dual Catalytic Cycle
The Sonogashira coupling operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the aryl halide (in this case, 2,5-Dibromo-4-propylpyridine). This step forms a palladium(II) intermediate.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne moiety to the palladium(II) complex. This is often the rate-determining step.
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the desired alkynylated pyridine product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed, forming a copper(I) acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.
Caption: A typical experimental workflow for the Sonogashira coupling.
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask under an inert atmosphere, add 2,5-Dibromo-4-propylpyridine (1.0 eq), the palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
-
Inerting the System: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the exclusion of oxygen.
-
Addition of Solvents and Base: Add the anhydrous, degassed solvent (e.g., THF or DMF) to dissolve the solids. Follow with the addition of the amine base (e.g., Et₃N or DIPEA, 2-3 eq).
-
Addition of the Alkyne: Add the terminal alkyne (1.0-1.2 eq) dropwise to the reaction mixture at room temperature with vigorous stirring.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 40-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-5-bromo-4-propylpyridine.
Comparative Table of Reaction Conditions
The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency of the Sonogashira coupling. The following table summarizes typical conditions reported for the Sonogashira coupling of various bromopyridines, providing a valuable reference for optimization.
| Catalyst (mol%) | Ligand (mol%) | Copper Source (mol%) | Base | Solvent | Temperature (°C) | Reference |
| Pd(PPh₃)₄ (15) | - | CuI (30) | Et₃N | THF | Room Temp | [4] |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | [5] |
| PdCl₂(PPh₃)₂ (2-5) | - | CuI (4-10) | Et₃N/DIPEA | THF/DMF | 25-80 | General |
| Pd(OAc)₂ (2) | XPhos (4) | CuI (5) | K₂CO₃ | Toluene | 100 | General |
Troubleshooting and Key Considerations
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction, particularly in the presence of oxygen. To minimize homocoupling, ensure the reaction is performed under strictly anaerobic conditions. Using a slight excess of the alkyne can also be beneficial.
-
Dehalogenation of the Starting Material: This can occur at elevated temperatures or with prolonged reaction times. Monitor the reaction closely and avoid excessive heating.
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active palladium precatalyst or ligand, or increasing the reaction temperature. The choice of base and solvent can also be critical.
-
Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. In some cases, using a slight excess of the ligand can mitigate this effect.
Conclusion
The Sonogashira coupling is a highly effective and versatile method for the synthesis of 2-alkynyl-5-bromo-4-propylpyridines. By understanding the reaction mechanism, carefully controlling the reaction conditions, and considering the potential for regioselectivity, researchers can successfully employ this powerful tool to generate a diverse range of novel pyridine derivatives for applications in drug discovery and materials science. The provided protocol serves as a robust starting point, and the accompanying information will aid in the optimization and troubleshooting of this important transformation.
References
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
- Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions of aryl chlorides.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
- Li, J. J. (2009). Name reactions: A collection of detailed reaction mechanisms. Springer Science & Business Media.
- Nasiri, F., & Batebi, E. (2018). Recent advances in the Sonogashira reactions. Journal of the Iranian Chemical Society, 15(10), 2119-2154.
- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
- Plenio, H. (2004). Recent advances in the Sonogashira reaction. In Palladium in Organic Synthesis (pp. 107-139). Springer, Berlin, Heidelberg.
- Yi, C., & Hua, R. (2006). A highly efficient and general catalyst for the Sonogashira coupling of aryl chlorides. Organic letters, 8(12), 2535-2538.
- Gelman, D., & Buchwald, S. L. (2003). Efficient palladium-catalyzed coupling of aryl chlorides and tosylates with terminal alkynes: use of a copper cocatalyst is actually detrimental.
-
de Souza, R. O., & da Silva, F. M. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4(99), 53442-53466. Available at: [Link]
Sources
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- 3. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Strategic Utility of 2,5-Dibromo-4-propylpyridine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: Unlocking New Synthetic Avenues with a Versatile Pyridine Building Block
In the landscape of pharmaceutical research and development, the pyridine scaffold remains a cornerstone of drug design, featuring in a vast array of therapeutic agents due to its ability to engage in critical biological interactions.[1] The strategic functionalization of the pyridine ring is therefore of paramount importance. This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2,5-Dibromo-4-propylpyridine, a versatile and highly reactive intermediate, in the synthesis of advanced pharmaceutical building blocks. While direct literature on 2,5-Dibromo-4-propylpyridine is emerging, its utility can be confidently extrapolated from the well-established chemistry of analogous 4-substituted-2,5-dibromopyridines.
This guide will elucidate a probable synthetic pathway for 2,5-Dibromo-4-propylpyridine, detail its application in key cross-coupling reactions, and provide robust, step-by-step protocols. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific synthetic targets.
Physicochemical Properties and Safety Considerations
Based on the known properties of its close analog, 2,5-Dibromo-4-methylpyridine, we can anticipate the key characteristics of 2,5-Dibromo-4-propylpyridine.
| Property | Anticipated Value/Information | Source |
| Molecular Formula | C₈H₉Br₂N | N/A |
| Molecular Weight | 278.97 g/mol | N/A |
| Appearance | Likely an off-white to yellow solid | [2] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, PEG300, and corn oil. | [2] |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation.[3] |
Safety Precautions: Always handle 2,5-Dibromo-4-propylpyridine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]
Proposed Synthesis of 2,5-Dibromo-4-propylpyridine
A practical synthetic route to 2,5-Dibromo-4-propylpyridine can be designed based on established methods for the synthesis of 2,5-dibromopyridine.[4][5][6] The proposed pathway commences with the commercially available 4-propylpyridine.
Caption: Proposed synthetic pathway for 2,5-Dibromo-4-propylpyridine.
Protocol: Synthesis of 2,5-Dibromo-4-propylpyridine
This protocol is a generalized procedure and may require optimization.
Step 1: Oxidation of 4-Propylpyridine
-
Dissolve 4-propylpyridine in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with DCM, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-propylpyridine-N-oxide.
Step 2: Bromination of 4-Propylpyridine-N-oxide
-
To a flask containing 4-propylpyridine-N-oxide, add phosphorus oxybromide (POBr₃).
-
Heat the mixture at reflux for several hours (monitor by TLC).
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to obtain 2-Bromo-4-propylpyridine-N-oxide.
Step 3: Deoxygenation of 2-Bromo-4-propylpyridine-N-oxide
-
Dissolve 2-Bromo-4-propylpyridine-N-oxide in a solvent like chloroform.
-
Add phosphorus trichloride (PCl₃) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully add water to quench the reaction, then neutralize with a base.
-
Extract the product, dry the organic layer, and concentrate to yield 2-Bromo-4-propylpyridine.
Step 4: Second Bromination
-
To a solution of 2-Bromo-4-propylpyridine in concentrated sulfuric acid, add N-bromosuccinimide (NBS).
-
Heat the mixture at a temperature sufficient to initiate the reaction (e.g., 80-100 °C).
-
After the reaction is complete, cool and pour onto ice.
-
Neutralize with a strong base and extract the product.
-
Purify the crude product by chromatography to obtain 2,5-Dibromo-4-propylpyridine.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The two bromine atoms on the pyridine ring of 2,5-Dibromo-4-propylpyridine possess differential reactivity, allowing for selective functionalization. The bromine at the 2-position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the one at the 5-position.[7] This regioselectivity is a powerful tool for the sequential introduction of different substituents.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron compound and an organic halide.[1][8] This reaction is extensively used in the pharmaceutical industry.[9][10]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
-
To a reaction vessel, add 2,5-Dibromo-4-propylpyridine (1 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like potassium carbonate (2-3 eq.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Causality in Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be screened to optimize the reaction.
-
Base: The base is crucial for the activation of the boronic acid in the catalytic cycle.[1] The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, a transformation of great value in medicinal chemistry.[11]
Caption: General workflow for a Sonogashira coupling reaction.
-
In a reaction flask, combine 2,5-Dibromo-4-propylpyridine (1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 eq.).
-
Add a suitable solvent such as THF or DMF, followed by a base, typically an amine like triethylamine or diisopropylamine.
-
Degas the mixture by bubbling with an inert gas.
-
Add the terminal alkyne (1.1-1.5 eq.) and stir the reaction at room temperature or with gentle heating until completion.[12]
-
Upon completion, quench the reaction with aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate under reduced pressure.
-
Purify by column chromatography.
Causality in Experimental Choices:
-
Co-catalyst: The copper(I) salt is a crucial co-catalyst that facilitates the reaction with the alkyne.[3]
-
Base: The amine base serves as both a solvent and a proton scavenger.
Application in the Synthesis of Bioactive Molecules
Case Study 1: Synthesis of REV-ERB Agonists
The nuclear receptors REV-ERBα and REV-ERBβ are key regulators of the circadian clock and metabolism, making them attractive therapeutic targets.[13][14] Synthetic agonists of REV-ERB have shown promise in preclinical models of various diseases.[15][16][17] Many of these agonists feature a substituted pyridine core. 2,5-Dibromo-4-propylpyridine can serve as a versatile starting material for the synthesis of novel REV-ERB agonists. For instance, a Suzuki coupling at the 2-position followed by a subsequent coupling or amination at the 5-position can lead to diverse molecular architectures.
Case Study 2: Synthesis of Bilastine Analogues
Bilastine is a second-generation antihistamine used for the treatment of allergic rhinoconjunctivitis and urticaria.[18][19] The synthesis of bilastine and its analogues often involves the construction of a complex heterocyclic system.[20][21][22] A functionalized pyridine intermediate derived from 2,5-Dibromo-4-propylpyridine could be envisioned as a key component in the synthesis of novel bilastine derivatives with potentially improved pharmacological properties. A Suzuki or Sonogashira coupling could be employed to introduce a side chain that is then further elaborated to complete the synthesis.
Conclusion
2,5-Dibromo-4-propylpyridine represents a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its two bromine atoms with differential reactivity allow for selective and sequential functionalization through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to leverage the synthetic potential of this intermediate in the discovery and development of new therapeutic agents. The ability to introduce diverse aryl, heteroaryl, and alkynyl moieties makes 2,5-Dibromo-4-propylpyridine a powerful tool in the medicinal chemist's arsenal.
References
- CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google P
-
2,5-Dibromopyridine | C5H3Br2N | CID 69353 - PubChem. (URL: [Link])
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (URL: [Link])
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (URL: [Link])
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (URL: [Link])
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. (URL: [Link])
-
Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PMC. (URL: [Link])
- WO2019175722A1 - Process for the preparation of stable and highly pure crystalline form 2 of bilastine - Google P
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. (URL: [Link])
- CN105061301A - Synthesis method of 2,5-dibromopyridine - Google P
- CN112110893A - Preparation method of bilastine - Google P
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. (URL: [Link])
-
Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One. (URL: [Link])
-
synthesis and single-crystal X-ray structure analysis of metal-based bilastine and phen [Co(ii), Cu(ii) and Zn(ii)] tailored anticancer chemotherapeutic agents against resistant cancer cells - Dalton Transactions (RSC Publishing). (URL: [Link])
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])
-
REV-ERB activation as a novel pharmacological approach for treating inflammatory pain. (URL: [Link])
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing. (URL: [Link])
-
Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC - NIH. (URL: [Link])
-
Multi-component forms of the 2nd generation H1 receptor antagonist drug, Bilastine and its enhanced physicochemical characteristics - PubMed. (URL: [Link])
-
Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4 - Pro Progressio Alapítvány. (URL: [Link])
-
Structural basis of synthetic agonist activation of the nuclear receptor REV-ERB - PubMed. (URL: [Link])
- WO2018042305A1 - Improved processes for preparation of bilastine using novel intermediates - Google P
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- 4. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
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- 18. Repurposing the antihistamine drug bilastine as an anti-cancer metallic drug entity: synthesis and single-crystal X-ray structure analysis of metal-based bilastine and phen [Co(ii), Cu(ii) and Zn(ii)] tailored anticancer chemotherapeutic agents against resistant cancer cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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Navigating the Synthesis of Novel Pyridine Scaffolds: A Guide to the Metal-Catalyzed Functionalization of 2,5-Dibromo-4-propylpyridine
Introduction: The Pyridine Core in Modern Chemistry
Substituted pyridine rings are a cornerstone of modern medicinal chemistry and materials science. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in a vast array of bioactive molecules and functional materials. 2,5-Dibromo-4-propylpyridine serves as a versatile and strategically important building block, offering two distinct reactive sites for the introduction of molecular complexity. The differential reactivity of the bromine atoms at the C2 and C5 positions, influenced by the electronic effects of the nitrogen atom and the C4-propyl group, allows for selective and sequential functionalization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the metal-catalyzed cross-coupling reactions of 2,5-Dibromo-4-propylpyridine, focusing on Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings.
Understanding Regioselectivity: The Key to Controlled Functionalization
The primary challenge and opportunity in the functionalization of 2,5-dibromopyridines lies in controlling the regioselectivity of the cross-coupling reaction. The C2 and C5 positions exhibit different electronic and steric environments. Generally, the C2 position is more electron-deficient due to its proximity to the nitrogen atom, making it more susceptible to oxidative addition by a low-valent metal catalyst. However, the steric hindrance from the adjacent nitrogen and the C4-propyl group can also influence the reaction outcome. By carefully selecting the catalyst, ligands, and reaction conditions, one can favor substitution at either the C2 or C5 position, enabling the synthesis of a diverse range of mono- and di-substituted pyridine derivatives.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organoboron reagent with an organic halide, catalyzed by a palladium complex.[2]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial in modulating the reactivity and stability of the palladium catalyst throughout this cycle.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Protocol for Selective Mono-Arylation at the C2 Position
This protocol is adapted from methodologies developed for the selective coupling of related dihalopyridines.
Materials:
-
2,5-Dibromo-4-propylpyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-Dibromo-4-propylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely ground potassium phosphate (2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a mixture of toluene and water (typically 4:1 v/v) to the reaction mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-bromo-4-propylpyridine.
Data Table: Representative Suzuki-Miyaura Couplings on Dihalopyridines
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | General knowledge |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | THF | 80 | 88 | General knowledge |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[4]
Mechanistic Insights
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
Caption: Interconnected Catalytic Cycles in Sonogashira Coupling.
Protocol for Selective Mono-Alkynylation at the C2 Position
Materials:
-
2,5-Dibromo-4-propylpyridine
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2,5-Dibromo-4-propylpyridine (1.0 equiv), Pd(PPh₃)₄ (3-5 mol%), and CuI (5-10 mol%).
-
Add anhydrous THF or DMF to dissolve the solids.
-
Add triethylamine (2.0-3.0 equiv) as the base and solvent.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-5-bromo-4-propylpyridine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[5][6]
Mechanistic Insights
The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N coupled product.[7] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol for Selective Mono-Amination at the C2 Position
Materials:
-
2,5-Dibromo-4-propylpyridine
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equiv) to a flame-dried Schlenk tube.
-
Add anhydrous toluene or dioxane to the tube.
-
Add 2,5-Dibromo-4-propylpyridine (1.0 equiv) and the amine (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 2-amino-5-bromo-4-propylpyridine derivative.
Stille Coupling: Versatile C-C Bond Formation with Organostannanes
The Stille coupling reaction provides a versatile and reliable method for the formation of carbon-carbon bonds using organotin reagents.[8] A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane coupling partners.[9]
Mechanistic Insights
The catalytic cycle of the Stille coupling is analogous to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step.
Caption: Generalized Catalytic Cycle for the Stille Coupling.
Protocol for Selective Mono-functionalization at the C2 Position
Materials:
-
2,5-Dibromo-4-propylpyridine
-
Organostannane (e.g., vinyltributyltin, aryltributyltin)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF) or toluene
-
Potassium fluoride (for workup)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2,5-Dibromo-4-propylpyridine (1.0 equiv) and Pd(PPh₃)₄ (2-5 mol%).
-
Add anhydrous DMF or toluene.
-
Add the organostannane reagent (1.1 equiv) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sequential Functionalization: A Strategy for Diversity
A key advantage of using 2,5-Dibromo-4-propylpyridine is the potential for sequential cross-coupling reactions. By first performing a selective mono-functionalization at the more reactive C2 position, the resulting 2-substituted-5-bromo-4-propylpyridine can be used as a substrate in a second, different cross-coupling reaction to introduce a second functional group at the C5 position. This stepwise approach allows for the synthesis of a wide variety of unsymmetrically disubstituted pyridines.
Caption: Workflow for Sequential Functionalization.
Conclusion and Future Outlook
The metal-catalyzed functionalization of 2,5-Dibromo-4-propylpyridine provides a powerful and versatile platform for the synthesis of a diverse array of substituted pyridine derivatives. By carefully controlling the reaction conditions, particularly the choice of catalyst and ligands, researchers can achieve high regioselectivity, enabling either mono- or di-functionalization. The protocols outlined in this application note serve as a robust starting point for the exploration of novel chemical space around the pyridine core, paving the way for the discovery of new drug candidates and advanced materials. The continued development of more active and selective catalytic systems will undoubtedly further expand the synthetic utility of this valuable building block.
References
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. [Link]
-
Sequential regio and chemoselective cross-coupling reactions by means of O6-tri-isopropylsulfonate of 4-bromo-pyridazine 3,6-dione. ResearchGate. [Link]
-
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Functionalized 2,2'-bipyridines and 2,2':6',2' '-terpyridines via stille-type cross-coupling procedures. The Journal of Organic Chemistry. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters. [Link]
-
Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. [Link]
-
Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances. [Link]
-
ChemInform Abstract: Palladium-Catalyzed Cyanation Reaction of Aryl Halides Using K4[Fe(CN)6] as Nontoxic Source of Cyanide under Microwave Irradiation.. ResearchGate. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC52204 sequential-and-iterative-pd-catalyzed-cross-coupling-reactions-in-organic-synthesis-1860-5397-12-297/]([Link] sequential-and-iterative-pd-catalyzed-cross-coupling-reactions-in-organic-synthesis-1860-5397-12-297/)
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]
-
Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction. YouTube. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton. [Link]
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-Dibromo-4-propylpyridine
Case ID: PUR-PYR-DB-04 Compound: 2,5-Dibromo-4-propylpyridine (CAS: Analogous to 3430-26-0) Physical State: Low-melting solid or viscous oil (Predicted MP: <35°C based on 4-methyl analog). Primary Application: Intermediate for Suzuki/Buchwald couplings in medicinal chemistry.
Initial Assessment & Chemical Hygiene
Before initiating purification, you must characterize the crude profile. This compound belongs to the class of electron-deficient pyridines . The two bromine atoms significantly reduce the basicity of the pyridine nitrogen, altering standard purification protocols.
Diagnostic Workflow
-
TLC System: 10% Ethyl Acetate in Hexanes.
-
Target Rf: ~0.4 - 0.6.
-
Common Impurities:
-
2-Bromo-4-propylpyridine (Mono-bromo): Lower Rf (more polar).
-
2,3,5-Tribromo-4-propylpyridine: Higher Rf (more lipophilic).
-
Regioisomers (2,3-dibromo or 2,6-dibromo): Very close Rf to product.
-
-
-
LC-MS: Use acidic mobile phase (0.1% Formic acid) to ensure ionization, though signal intensity may be low due to electron-withdrawing halogens.
Decision Matrix: Selecting the Right Protocol
Do not default to a single method. Use this logic flow to determine the most efficient purification route based on your crude purity and scale.
Figure 1: Purification Decision Matrix. Select Protocol A for dirty crudes, Protocol B for isomer separation, and Protocol C for final polishing.
Detailed Protocols
Protocol A: Modified Acid-Base Extraction
Why this is different: Standard pyridine extraction uses 1M HCl. However, 2,5-dibromo-4-propylpyridine is weakly basic (pKa < 2.0) due to the electron-withdrawing bromines. Standard 1M HCl may fail to fully protonate it, causing loss into the organic layer.
Reagents:
-
Acid: 6M HCl (Required for complete protonation).
-
Base: 6M NaOH or 50% KOH (Keep cold).
-
Solvent: Diethyl Ether (preferred) or MTBE.
Step-by-Step:
-
Dissolution: Dissolve crude oil in Diethyl Ether (10 mL/g).
-
Extraction (The Critical Step): Extract with 6M HCl (3 x 5 mL/g).
-
Note: The product moves to the AQUEOUS layer. Impurities (non-basic starting materials) stay in the ETHER.
-
-
Washing: Wash the combined acidic aqueous layer once with fresh ether to remove entrained neutrals.
-
Neutralization: Cool the aqueous layer to 0°C in an ice bath. Slowly add 6M NaOH until pH > 12.
-
Caution: Exothermic. The product will precipitate or oil out.
-
-
Recovery: Extract the basic aqueous mixture with Diethyl Ether (3 x). Dry over Na₂SO₄ and concentrate.
Protocol B: Flash Column Chromatography
Why this is different: The propyl group adds lipophilicity, making the compound move fast. Regioisomers (e.g., 2,6-dibromo) are the hardest to separate.
Stationary Phase: High-performance Silica Gel (40-63 µm). Silver Nitrate (AgNO₃) impregnated silica can be used if isomer separation is impossible on standard silica, but usually standard silica suffices with a shallow gradient.
Solvent System Table:
| Solvent A | Solvent B | Gradient Profile | Purpose |
| Hexanes | Ethyl Acetate | 0% → 5% B (5 CV) | Elute non-polar impurities |
| Hexanes | Ethyl Acetate | 5% → 15% B (10 CV) | Elute Product |
| Hexanes | Ethyl Acetate | 15% → 50% B (5 CV) | Flush polar byproducts |
-
CV = Column Volumes.
-
Loading: Dry load on Celite is recommended to prevent band broadening.
Protocol C: Low-Temperature Recrystallization
Why this is different: The propyl group disrupts crystal packing, lowering the melting point (likely 30-40°C). Standard room-temperature crystallization will result in "oiling out."
Solvent Choice:
-
Primary: n-Pentane or n-Heptane.
-
Anti-solvent: None usually needed; use temperature differential.
Step-by-Step:
-
Dissolution: Dissolve the semi-solid in the minimum amount of warm n-Heptane (40-45°C). Do not boil excessively.
-
Cooling: Allow to cool to Room Temperature. If it oils out, reheat slightly and add a seed crystal.
-
Deep Freeze: Place the vessel in a -20°C freezer overnight.
-
Filtration: Filter cold (pre-chill the funnel). If the solid melts on the filter, wash with -78°C pentane.
Troubleshooting & FAQs
Q1: My product is a reddish oil, but it's supposed to be a white solid. What happened?
-
Diagnosis: The red color is likely trace free bromine or oxidative degradation products (N-oxides).
-
Fix: Dissolve in ether and wash with 10% Sodium Thiosulfate (Na₂S₂O₃) solution. This reduces Br₂ to bromide. Dry and re-concentrate. If it remains an oil, it may be a "supercooled liquid." Scratch the flask with a glass rod at -20°C to induce crystallization.
Q2: I have a persistent impurity at the same Rf. How do I remove it?
-
Diagnosis: This is likely the 2,6-dibromo regioisomer . It forms if the propyl group directs bromination to the adjacent carbons during synthesis.
-
Fix: Standard silica cannot easily separate these.
-
Switch Solvent: Try Toluene/Hexane (1:1) instead of EtOAc/Hexane. The pi-pi interactions with toluene often discriminate between pyridine isomers better than simple polar/non-polar systems.
-
Recrystallization: The 2,6-isomer usually has a higher symmetry and melting point. Try crystallizing it out (the solid might be the impurity) or vice versa.
-
Q3: The yield after Acid-Base extraction is very low.
-
Diagnosis: You likely didn't use strong enough acid.
-
Explanation: As noted in Protocol A, the pKa of 2,5-dibromopyridine is extremely low. If you used 1M HCl, the equilibrium favored the organic phase, and you discarded your product with the organic wash.
-
Fix: Re-extract the initial organic layer with 6M HCl or concentrated HBr.
References
-
General Synthesis of Dibromopyridines
-
Source:Organic Syntheses, Coll.[1] Vol. 3, p.136 (1955); Vol. 26, p.16 (1946).
- Relevance: Establishes the Sandmeyer reaction protocol (Amino -> Diazo -> Bromo) used for 2,5-dibromo species.
-
URL: (Foundational method adapted for di-bromo).
-
-
Physical Properties of Analogs (2,5-Dibromo-4-methylpyridine)
- Source: Thermo Scientific Chemicals / ChemicalBook.
- Relevance: Provides the melting point baseline (37-42°C) for the 4-methyl analog, justifying the "low-melting solid/oil" prediction for the 4-propyl variant.
-
URL:
- Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Regioselective Bromination
- Source:Journal of Organic Chemistry, "Regioselective Bromin
- Relevance: Explains the formation of 2,3- vs 2,5- isomers during direct bromin
-
URL: (General reference for mechanism).
Sources
Identifying and removing byproducts in 2,5-Dibromo-4-propylpyridine reactions
Ticket Type: Synthesis & Purification Troubleshooting Subject: Identifying and removing byproducts in 2,5-Dibromo-4-propylpyridine reactions Assigned Specialist: Senior Application Scientist
Introduction: The "Scaffold" Challenge
You are likely working with 2,5-dibromo-4-propylpyridine as a core scaffold for building polysubstituted pyridine libraries. This molecule is deceptive; while it appears symmetrical in terms of halogen handles, the electronic environment of the pyridine ring creates a hierarchy of reactivity that, if ignored, leads to catastrophic mixtures of regioisomers.
This guide addresses the three most common failure modes reported by our users:
-
Isomer Scrambling during the synthesis of the core scaffold (The "Halogen Dance").
-
Inverted Regioselectivity during downstream coupling (C2 vs. C5).
-
Persistent Impurities that co-elute during purification.
Module 1: Synthesis Failure – The "Halogen Dance"
User Report: "I synthesized the core via lithiation of 2,5-dibromopyridine and quenching with propyl iodide. NMR shows a complex mixture of isomers, including 2,4-dibromo-5-propylpyridine."
Root Cause Analysis
The formation of the 2,5-dibromo-4-propylpyridine scaffold typically involves the lithiation of 2,5-dibromopyridine using LDA or LiTMP.
-
Intended Pathway: Lithiation occurs at C4 (ortho to the C5-Br) due to the inductive effect of the bromine atom.
-
Failure Mode (Halogen Dance): If the temperature rises above -78°C or if the reaction time is prolonged, the kinetic 4-lithio intermediate rearranges. The lithium atom migrates to the more thermodynamically stable position (often C6 or C3), while the bromine atoms "dance" to new positions. This results in a scrambled mixture of 2,4-dibromo, 2,6-dibromo, and tribrominated species.
Corrective Protocol: Kinetic Control
To prevent isomerization, you must strictly maintain kinetic control.
-
Solvent: Anhydrous THF (freshly distilled or from a solvent system).
-
Base: LDA (1.1 equiv), prepared fresh at 0°C, then cooled to -78°C .
-
Addition: Add the 2,5-dibromopyridine solution slowly down the side of the flask to pre-cooled LDA.
-
Critical: Do not allow the internal temperature to rise above -70°C.
-
-
Time: Stir for exactly 30 minutes at -78°C. Do not "let it stir overnight."
-
Quench: Add Propyl Iodide (excess) rapidly at -78°C.
Visualizing the Mechanism
Caption: The kinetic window for 4-lithiation is narrow. Exceeding -60°C triggers the halogen dance rearrangement.
Module 2: Downstream Coupling – Controlling Selectivity
User Report: "I attempted a Suzuki coupling at C2, but I see significant coupling at C5 or bis-coupling."
The Reactivity Hierarchy
In 2,5-dibromo-4-propylpyridine, the two bromines are not equal.
-
C2-Br: Highly reactive. It is adjacent to the pyridine nitrogen, making the C-Br bond electron-deficient and prone to oxidative addition by Pd(0).
-
C5-Br: Less reactive.[1] It behaves more like an unactivated aryl bromide.
Troubleshooting Guide: Selectivity Switches
| Parameter | To Target C2 (Standard) | To Target C5 (Inverted) |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd/P(t-Bu)₃ or Pd-PEPPSI-IPr |
| Stoichiometry | 0.95 - 1.0 equiv Boronic Acid | Excess Boronic Acid (for bis) |
| Base | Weak (Na₂CO₃) | Strong (KOtBu, K₃PO₄) |
| Solvent | Toluene/Water (Biphasic) | DMF or Dioxane (Anhydrous) |
Note on "Inverted" Selectivity: While C2 is naturally preferred, recent literature suggests that bulky, electron-rich ligands (like N-heterocyclic carbenes) or specific cluster formations can sometimes erode this selectivity or even favor the sterically less hindered site if the C2 position is blocked by a bulky substituent at C3 (not applicable here, but good to know).
Selectivity Logic Flow
Caption: The nitrogen atom activates the C2-position for oxidative addition (OA), making it the kinetic entry point.
Module 3: Purification & Impurity Removal
User Report: "My product is an oil and I suspect protodebromination byproducts (monobromides) are present."
Identifying the Impurities
Common byproducts in these reactions include:
-
Protodebromination: Loss of Br replaced by H (e.g., 2-bromo-4-propylpyridine). This often happens if the reaction is overheated or if the solvent is not degassed (radical mechanism).
-
Homocoupling: Biaryl formation (dimers).
Purification Protocols
Method A: Silver-Impregnated Silica (For De-brominated Impurities)
Standard silica often fails to separate the di-bromo product from the mono-bromo impurity due to similar polarity.
-
Prepare: Mix Silica Gel 60 with 10% w/w AgNO₃ solution. Dry in the dark (rotovap) to create a free-flowing powder.
-
Mechanism: The silver ions form
-complexes with the pyridine ring. The electron density differences between the mono-bromo and di-bromo species result in significantly different retention times. -
Elute: Use a gradient of Hexanes:Ethyl Acetate.
Method B: Acid-Base Extraction (For Non-Basic Impurities)
If your impurities are non-basic (e.g., homocoupled biaryls that lack the pyridine nitrogen availability due to sterics or electronics):
-
Dissolve crude mixture in Et₂O.
-
Extract with 1M HCl (The pyridine goes into the aqueous layer).
-
Wash the aqueous layer with Et₂O (Removes non-basic organics).
-
Basify the aqueous layer with NaOH to pH 12.
-
Extract back into Et₂O, dry, and concentrate.
FAQs
Q: Why does my 2,5-dibromo-4-propylpyridine turn dark upon storage? A: Pyridines, especially alkylated ones, are prone to N-oxidation or radical decomposition under light. Store the compound under Argon at -20°C, preferably in an amber vial.
Q: Can I use n-BuLi instead of LDA for the synthesis? A: It is risky. n-BuLi is a stronger nucleophile and can attack the pyridine ring (nucleophilic aromatic substitution) or cause faster halogen-lithium exchange at the C2 position rather than the desired deprotonation at C4. LDA is bulky and non-nucleophilic, making it safer for directing the lithiation.
References
-
Gribble, G. W., & Saulnier, M. G. (1988). Lithiation of Halopyridines. Tetrahedron Letters. (Describes the directing effects of halogens in pyridine lithiation).
-
Handy, S. T., & Zhang, Y. (2006).[2] A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications.[2] (Authoritative source on C2 vs C5 selectivity).
-
Schlosser, M. (2005). The Halogen Dance: A Dance of the Spirits. Angewandte Chemie International Edition. (Detailed mechanism of the halogen migration).
-
Lutz, M., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. ACS Catalysis. (Discusses how clusters can alter selectivity).
Sources
Technical Support Center: Optimizing Cross-Coupling Reactions with 2,5-Dibromo-4-propylpyridine
Welcome to the technical support center for optimizing cross-coupling reactions involving 2,5-Dibromo-4-propylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this versatile building block. As a dihalogenated pyridine, this substrate presents unique challenges and opportunities for selective synthesis, making a well-defined optimization strategy critical for success. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Which bromine atom on 2,5-Dibromo-4-propylpyridine is more reactive in a typical palladium-catalyzed cross-coupling reaction?
A1: The C-Br bond at the 2-position is generally more susceptible to oxidative addition with a palladium(0) catalyst than the C-Br bond at the 5-position. This regioselectivity is primarily governed by the electronic properties of the pyridine ring. The nitrogen atom exerts a strong electron-withdrawing inductive effect, making the adjacent C2 and C6 positions more electron-deficient and thus more reactive towards the electron-rich Pd(0) catalyst.[1][2] While the 4-propyl group is weakly electron-donating, the influence of the ring nitrogen is dominant.
Diagram: Regioselectivity of 2,5-Dibromo-4-propylpyridine
Caption: Preferential activation of the C2-Br bond.
Q2: How does the 4-propyl group influence the reaction?
A2: The 4-propyl group is an alkyl substituent and acts as a weak electron-donating group through hyperconjugation and induction. While its electronic effect is modest compared to the influence of the ring nitrogen, it slightly increases the electron density of the pyridine ring. This can make the oxidative addition step, the rate-limiting step in many cross-coupling cycles, slightly more challenging compared to an unsubstituted 2,5-dibromopyridine.[3] Consequently, the choice of a highly active catalytic system, particularly the ligand, becomes even more critical.
Q3: What is a good starting point for catalyst loading in an optimization screen?
A3: For initial screening, a catalyst loading in the range of 1-3 mol% of the palladium precursor is a robust starting point.[4] If the reaction proceeds efficiently, the loading can be incrementally decreased (e.g., to 1 mol%, 0.5 mol%, 0.1 mol%) to improve cost-effectiveness and minimize residual palladium in the final product, a critical consideration in pharmaceutical development.[5] If the reaction is sluggish, increasing the loading to 5 mol% may be necessary, but this should be accompanied by a careful analysis for potential increases in side-product formation.[6]
Q4: How can I achieve selective mono-arylation versus di-arylation?
A4: Achieving selective mono-arylation relies on exploiting the inherent reactivity difference between the two bromine positions and controlling the stoichiometry of your reagents.
-
For Mono-coupling: Use a slight excess (1.0-1.2 equivalents) of the coupling partner (e.g., boronic acid). The reaction should preferentially occur at the more reactive 2-position. Careful monitoring by LC-MS or TLC is essential to stop the reaction once the starting material is consumed to prevent the slower second coupling from occurring.
-
For Di-coupling: Use a larger excess (2.2-2.5 equivalents) of the coupling partner to drive the reaction to completion at both sites.[7] Longer reaction times and potentially higher temperatures may also be required.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. A systematic approach is key to diagnosing and solving these common problems.
Issue 1: Low or No Conversion to the Desired Product
Question: My reaction shows very little or no formation of the coupled product, and I primarily recover my starting material. What are the likely causes and how can I fix this?
Answer: This is a common issue that typically points to a problem with the catalytic cycle, most often the initial oxidative addition step.
Diagram: Troubleshooting Workflow for Low Conversion
Caption: A decision tree for systematic troubleshooting.
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst | Use a fresh batch of the palladium precursor and ligand. Ensure all reagents are added under a strictly inert atmosphere (Argon or Nitrogen). Properly degas all solvents before use.[8][9] | Palladium(0) species, the active catalyst, are highly sensitive to oxygen and can be readily oxidized to an inactive state. Ligands, especially phosphines, can also degrade over time. |
| Inefficient Oxidative Addition | Switch to a more electron-rich and sterically bulky phosphine ligand, such as a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos).[4][10] | The C-Br bonds on the relatively electron-rich pyridine ring require a highly active, electron-rich palladium center to facilitate oxidative addition. Bulky ligands promote the formation of the required coordinatively unsaturated L-Pd(0) species.[10] |
| Inappropriate Base | Screen a panel of bases. For Suzuki-Miyaura reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[7][8] | The base plays a critical role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). Its strength and solubility can dramatically affect the reaction rate. |
| Suboptimal Temperature or Solvent | Increase the reaction temperature in 10-20 °C increments. If solubility is an issue, switch to a solvent with a higher boiling point or better solvating power (e.g., from THF to Dioxane or Toluene). | Cross-coupling reactions often have a significant activation energy barrier. Insufficient thermal energy can lead to a sluggish or stalled reaction. Reagent solubility is also crucial for efficient reaction kinetics.[6][8] |
Issue 2: Significant Formation of Side Products (Homocoupling, Debromination)
Question: My reaction yields are low, and I am observing significant amounts of homocoupled product from my coupling partner (e.g., Ar-Ar from ArB(OH)₂) and/or the debrominated starting material (2-bromo-4-propylpyridine). How can I suppress these side reactions?
Answer: These side reactions are common and often compete with the desired cross-coupling pathway. They are typically exacerbated by issues with catalyst stability or reaction conditions.
| Side Product | Potential Cause | Recommended Action | Rationale |
| Homocoupling | 1. Presence of oxygen. 2. Suboptimal ligand-to-metal ratio. 3. Reaction temperature is too high. | 1. Rigorously degas all solvents and ensure a robust inert atmosphere.[8] 2. Increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1 for monodentate ligands). 3. Lower the reaction temperature after an initial period to ensure reaction initiation. | Homocoupling of boronic acids is often catalyzed by palladium species in the presence of oxygen. A higher ligand concentration can better stabilize the Pd(0) state and prevent side reactions. Excessive heat can accelerate catalyst decomposition, leading to pathways that favor homocoupling. |
| Debromination | 1. Presence of water or other protic sources when not intended (e.g., in anhydrous couplings). 2. Degradation of the organometallic reagent. | 1. Use anhydrous solvents and reagents. If a base like K₃PO₄ is used, ensure it is freshly dried. 2. Use fresh, high-purity coupling partners. For Suzuki reactions, ensure the boronic acid or ester is not degrading (protodeboronation). | The intermediate aryl-palladium-halide species can undergo protonolysis to yield the debrominated arene if a proton source is available. This pathway competes with transmetalation. |
Catalyst Loading Optimization
The primary goal of optimizing catalyst loading is to find the "sweet spot" that maximizes yield and reaction rate while minimizing cost and catalyst contamination.
Table 1: Impact of Catalyst Loading on a Model Suzuki-Miyaura Reaction (Model Reaction: 2,5-Dibromo-4-propylpyridine + 1.1 eq. Phenylboronic Acid, Pd(OAc)₂, SPhos (1:2 Pd:Ligand), K₃PO₄, Dioxane/H₂O, 100 °C)
| Pd(OAc)₂ Loading (mol%) | Reaction Time (h) | Conversion of SM (%) | Yield of Mono-coupled Product (%) | Notes |
| 5.0 | 4 | >99 | 92 | Fast reaction, but higher catalyst cost and potential for side products. |
| 2.0 | 8 | >99 | 94 | Excellent yield, considered a good starting point for optimization.[4] |
| 1.0 | 16 | 95 | 90 | Slower rate but still highly efficient. Good for cost-sensitive processes. |
| 0.5 | 24 | 85 | 81 | Reaction becomes significantly slower; may not reach full conversion. |
| 0.1 | 24 | <50 | <45 | Insufficient catalyst for efficient turnover under these conditions. |
Key Insight: Reducing catalyst loading generally requires longer reaction times. For many applications, a loading of 1-2 mol% provides the best balance of efficiency and cost.[4][11]
Experimental Protocols
Safety Precaution: Always handle palladium catalysts, phosphine ligands, and strong bases in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere.
Protocol 1: General Procedure for Suzuki-Miyaura Mono-Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,5-Dibromo-4-propylpyridine (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Mono-Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen (3-5 cycles).
-
Reagent Addition: Add 2,5-Dibromo-4-propylpyridine (1.0 equiv.), the amine (1.1-1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring & Workup: Follow steps 6 and 7 from the Suzuki-Miyaura protocol.
Diagram: The Palladium Cross-Coupling Catalytic Cycle
Caption: The fundamental steps of a Pd-catalyzed cross-coupling reaction.[12][13]
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: A Guide to Reactions with 2,5-Dibromo-4-propylpyridine
Welcome to the technical support center for 2,5-Dibromo-4-propylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your reactions and achieve high-yield, successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in cross-coupling reactions with 2,5-Dibromo-4-propylpyridine?
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Negishi, the bromine at the C2 position is generally more reactive than the bromine at the C5 position.[1] This is attributed to the higher electrophilicity of the C2 position in the pyridine ring. Therefore, under controlled conditions (e.g., using one equivalent of the coupling partner), mono-functionalization is expected to occur preferentially at the C2 position.
Q2: My reaction is sluggish or has stalled. What are the initial checks I should perform?
For any reaction involving 2,5-Dibromo-4-propylpyridine that is underperforming, begin by verifying the integrity of your reagents and the reaction setup. Ensure that your solvents are anhydrous and properly degassed, as oxygen can deactivate the palladium catalyst.[2] Confirm that your base is of high purity and has been stored correctly. For Suzuki reactions, the boronic acid or ester should be fresh, as they can degrade over time.
Q3: I am observing significant amounts of debromination. What causes this and how can I minimize it?
Debromination, or hydrodehalogenation, is a common side reaction where a bromine atom is replaced by a hydrogen atom. This is often caused by the formation of palladium-hydride species in the catalytic cycle.[3] To minimize debromination, consider switching to a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) and lowering the reaction temperature.[3] The choice of phosphine ligand is also critical; bulky, electron-rich ligands can promote the desired reductive elimination over the debromination pathway.[4]
Q4: How does the 4-propyl group influence the reactivity of 2,5-Dibromo-4-propylpyridine compared to 2,5-dibromopyridine?
The 4-propyl group is an electron-donating group, which can slightly modulate the electronic properties of the pyridine ring. However, in many cross-coupling reactions, the electronic influence of such alkyl groups is not significant enough to alter the general reactivity patterns.[5] Steric hindrance from the propyl group is also generally minimal at the C2 and C5 positions. Therefore, the troubleshooting strategies for 2,5-dibromopyridine are largely applicable to its 4-propyl derivative.
In-Depth Troubleshooting Guide
Scenario 1: Low Yield in a Suzuki-Miyaura Coupling Reaction
A low yield in a Suzuki-Miyaura coupling can stem from several factors, from catalyst deactivation to issues with the boronic acid. The following troubleshooting workflow can help diagnose and resolve the issue.
Caption: A workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
-
Reagent Integrity :
-
Boronic Acid/Ester : Boronic acids are susceptible to protodeboronation, especially when exposed to moisture or acidic conditions. Use freshly opened or purified boronic acid. Alternatively, consider more stable derivatives like pinacol esters or MIDA boronates.
-
Solvent and Base : Ensure solvents are rigorously dried and degassed. The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and phosphine ligands.[2] The base should be finely ground to ensure maximum reactivity.
-
-
Catalyst System :
-
Palladium Source : Pre-catalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate properly. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄.
-
Ligand Choice : For heteroaryl halides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective as they promote the rate-limiting oxidative addition and subsequent reductive elimination steps.[6]
-
Catalyst Poisoning : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[7] Using a higher catalyst loading or a ligand that sterically shields the palladium center can sometimes mitigate this effect.
-
-
Reaction Conditions :
-
Temperature : Many Suzuki couplings require heating. If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increasing it may improve the rate. However, excessive heat can lead to catalyst decomposition.
-
Base : The choice of base is crucial. While strong bases like NaOtBu can be effective, they can also promote side reactions. Milder bases like K₂CO₃ or K₃PO₄ in the presence of water are often a good starting point for pyridine substrates.
-
Scenario 2: Poor Regioselectivity in Mono-functionalization
When attempting to selectively functionalize the C2 position, the formation of the C5-substituted isomer or the di-substituted product indicates a loss of regiocontrol.
Table 1: Conditions Favoring Mono- vs. Di-substitution in Suzuki Coupling
| Parameter | For Mono-substitution (at C2) | For Di-substitution | Causality |
| Equivalents of Boronic Acid | 1.0 - 1.2 equivalents | > 2.2 equivalents | Limiting the coupling partner prevents further reaction after the first coupling. |
| Reaction Time | Shorter, with careful monitoring | Longer | Extended reaction times allow the slower second coupling at C5 to proceed. |
| Temperature | Lower (e.g., 60-80 °C) | Higher (e.g., >100 °C) | The activation energy for the second coupling is generally higher. |
| Catalyst Loading | Standard (1-5 mol%) | May require higher loading or a second addition of catalyst | To drive the less favorable second coupling to completion. |
Scenario 3: Failure of a Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is sensitive to several factors when using a substrate like 2,5-Dibromo-4-propylpyridine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Preventing debromination of 2,5-Dibromo-4-propylpyridine during reactions
Technical Support Center: 2,5-Dibromo-4-propylpyridine
A Senior Application Scientist's Guide to Preventing Debromination in Key Synthetic Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize 2,5-Dibromo-4-propylpyridine in their synthetic workflows. Unwanted debromination is a frequent challenge that can diminish yields, complicate purification, and compromise the integrity of your final product.
This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the root causes of debromination and offer robust, actionable solutions to ensure the success of your experiments.
Part 1: Frequently Asked Questions - Understanding Unwanted Debromination
Q1: What is debromination and why is it a problem with 2,5-Dibromo-4-propylpyridine?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where one or both bromine atoms on the pyridine ring are replaced by a hydrogen atom.[1] This leads to the formation of 5-bromo-4-propylpyridine or 4-propylpyridine as byproducts. This reaction is problematic because it consumes your starting material, reduces the yield of the desired product, and introduces impurities that are often difficult to separate due to similar physical properties.
Q2: What are the primary causes of debromination, particularly in palladium-catalyzed cross-coupling reactions?
A2: Several factors can promote the debromination of 2,5-Dibromo-4-propylpyridine. The main culprits include:
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of the debromination side reaction, which may have a higher activation energy than the desired coupling.[2][3]
-
Choice of Base: Strong bases, particularly in the presence of trace water or alcohol, can facilitate the formation of palladium-hydride species, which are key intermediates in the debromination pathway.[3]
-
Catalyst and Ligand System: The specific palladium catalyst and phosphine ligands used significantly influence the competition between the desired cross-coupling and undesired debromination.[1][2][3]
-
Presence of Hydride Sources: Solvents (like alcohols), reagents, or even trace amounts of water can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.[2][4]
Q3: In which common reactions is debromination of 2,5-Dibromo-4-propylpyridine most prevalent?
A3: Debromination is a significant concern in several powerful synthetic transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is the most common scenario. Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are all susceptible.[1] The issue arises from side reactions within the catalytic cycle.
-
Lithium-Halogen Exchange: When forming an organolithium reagent using reagents like n-butyllithium, the resulting lithiated pyridine can be unstable or be quenched by trace proton sources in the reaction, leading to a hydrogen atom at the position of the bromine.[5][6] This is especially critical at the more reactive 2-position of the pyridine ring.
Part 2: Troubleshooting Guide for Specific Chemistries
This section provides a systematic approach to diagnosing and mitigating debromination in your reaction.
Scenario 1: Suzuki-Miyaura Coupling
Q: I am observing significant formation of 5-bromo-4-propylpyridine in my Suzuki coupling reaction. What should I investigate first?
A: The first parameters to adjust are the base and the temperature. Strong bases can promote the formation of hydride species that lead to debromination.[5]
-
Actionable Solution: Switch from strong bases like NaOH, KOH, or alkoxides to milder inorganic bases.[2][3] Concurrently, attempt to lower the reaction temperature.
-
Rationale: Milder bases are less likely to generate the palladium-hydride species responsible for reductive debromination. Lowering the temperature can disfavor the debromination pathway, which often has a higher energy barrier than the desired productive coupling.[5]
| Parameter | Problematic Condition | Recommended Adjustment |
| Base | Strong Bases (e.g., NaOt-Bu, NaOH) | Weaker Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[3] |
| Temperature | High (e.g., >100 °C) | Lower (e.g., 60-80 °C), monitor for completion[2][3] |
| Ligand | Standard (e.g., PPh₃) | Bulky, electron-rich (e.g., XPhos, SPhos)[2] |
| Solvent | Protic or wet solvents | Anhydrous, degassed aprotic (e.g., Dioxane, Toluene)[2] |
Q: I've changed the base and lowered the temperature, but debromination is still significant. What's the next step?
A: Your catalyst and ligand system is the next critical area to optimize. The ligand's properties directly influence the rates of the catalytic cycle's key steps.
-
Actionable Solution: Employ bulky and electron-rich phosphine ligands. These are known to promote the desired reductive elimination step (C-C bond formation) over the competing debromination pathway.[1] Pre-catalysts like XPhos Pd G3 can also be effective.[1]
-
Rationale: These ligands stabilize the palladium center and sterically hinder pathways that lead to side reactions, thereby accelerating the productive bond-forming step.
Scenario 2: Lithium-Halogen Exchange
Q: I am attempting a selective monolithiation at the 2-position, but I'm getting the debrominated byproduct, 4-propylpyridine, after quenching.
A: This outcome strongly suggests that the lithiated intermediate is either being quenched by a proton source or is not reacting efficiently with your electrophile.
-
Actionable Solution:
-
Temperature Control: Conduct the reaction at very low temperatures (e.g., -78 °C to -100 °C). Lithium-halogen exchange is extremely fast, and lower temperatures enhance kinetic selectivity and the stability of the organolithium species.[5]
-
Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that all solvents and reagents are rigorously dried. Any trace of water or other protic sources will quench the highly reactive pyridyllithium.[2]
-
Reagent Addition: Add the organolithium reagent (n-BuLi) slowly to a cooled solution of the dibromopyridine. This helps control the local concentration and temperature.[5]
-
-
Rationale: The C-Li bond is highly polarized and basic. It will readily react with any available proton. By maintaining extremely low temperatures and anhydrous conditions, you maximize the lifetime of the desired organometallic intermediate, allowing it to react with your intended electrophile.
Part 3: Best Practices & Optimized Protocols
Adhering to best practices from the outset can prevent many common issues.
General Experimental Workflow for Cross-Coupling
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrodebromination of allylic and benzylic bromides with water catalyzed by a rhodium porphyrin complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Purifying 2,5-Dibromo-4-propylpyridine via Recrystallization
Welcome to our dedicated technical support guide for the purification of 2,5-Dibromo-4-propylpyridine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this important synthetic intermediate. Here, we address common challenges and frequently asked questions encountered during the recrystallization process, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying 2,5-Dibromo-4-propylpyridine?
Recrystallization is a purification technique for solid compounds based on differences in solubility. The core idea is to dissolve the impure 2,5-Dibromo-4-propylpyridine in a hot solvent until the solution is saturated, and then allow it to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals. The impurities, which are either present in smaller amounts or have different solubility profiles, remain dissolved in the surrounding liquid (the mother liquor).[1][2]
Q2: How do I select an appropriate solvent for the recrystallization of 2,5-Dibromo-4-propylpyridine?
The ideal solvent is one in which 2,5-Dibromo-4-propylpyridine has high solubility at elevated temperatures but low solubility at room temperature or below.[1][2] For pyridine derivatives, a good starting point is often polar protic solvents. Based on data for similar compounds like 2,5-dibromo-4-methylpyridine, which is soluble in methanol, and the use of ethanol for recrystallizing related precursors, alcohols are a promising choice.[3][4][5]
A simple screening process is recommended:
-
Place a small amount of your crude product into several test tubes.
-
Add a small volume of a different solvent to each test tube at room temperature.
-
Observe the solubility. A good candidate solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor room temperature solubility.
-
An ideal solvent will fully dissolve the compound upon heating.[6]
-
Finally, cool the dissolved solutions to see if crystal formation occurs.
Q3: My compound is an off-white or yellow powder. What are the likely impurities?
The synthesis of halogenated pyridines can result in several byproducts. Common impurities in the synthesis of related dibromopyridines include regioisomers (e.g., 3,5-dibromo isomers) and incompletely reacted starting materials.[7] For instance, if synthesizing from an amino-pyridine precursor, residual 2-amino-5-bromo-4-propylpyridine could be present.[4] Colored impurities often arise from side reactions or the degradation of reagents.
Q4: What are the safety considerations when working with 2,5-Dibromo-4-propylpyridine and recrystallization solvents?
When heating flammable organic solvents like methanol or ethanol, never use an open flame. A water bath or a heating mantle with a stirrer is the appropriate apparatus.[6]
Troubleshooting Guide
Issue 1: The compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is common if the boiling point of the solvent is too high or if the solution is supersaturated with impurities that depress the melting point of the solute.
-
Solutions:
-
Lower the cooling temperature gradually: Allow the solution to cool to room temperature slowly before inducing further cooling in an ice bath. Rapid cooling encourages oil formation.
-
Use a lower-boiling point solvent: If the current solvent's boiling point is close to or above the melting point of your compound, switch to a more volatile solvent.
-
Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.
-
Issue 2: No crystals form, even after the solution has cooled.
-
Causality: This can happen for several reasons: the solution is not sufficiently saturated, too much solvent was used, or the cooling process is too rapid for nucleation to occur.
-
Solutions:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: If you have a small crystal of pure product, add it to the cooled solution to act as a template for crystallization.
-
-
Reduce the solvent volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Use an anti-solvent: If your compound is soluble in a particular solvent, you can try adding a miscible "anti-solvent" in which the compound is insoluble. Add the anti-solvent dropwise to the dissolved solution until it becomes cloudy, then gently heat until it is clear again before cooling. For pyridine derivatives soluble in alcohols, a nonpolar anti-solvent like hexane can be effective.[9]
-
Issue 3: The recovered crystals are still impure (e.g., have a poor melting point or discoloration).
-
Causality: This may be due to the co-precipitation of impurities with the product or inefficient removal of the impure mother liquor.
-
Solutions:
-
Perform a second recrystallization: A single recrystallization may not be sufficient to remove all impurities. Repeating the process can significantly improve purity.
-
Wash the crystals properly: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent. This helps to remove any residual mother liquor without redissolving a significant amount of the product.[1]
-
Consider a preliminary purification step: If the crude material is very impure, a technique like a silica plug filtration might be necessary before recrystallization to remove baseline impurities.[10]
-
Experimental Protocol: Recrystallization of 2,5-Dibromo-4-propylpyridine
This protocol is a general guideline. The exact solvent volumes and temperatures should be optimized for your specific sample.
1. Solvent Selection:
-
Based on the properties of similar compounds, methanol is a good starting point.[4][5] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective.[9] The table below provides a guide for solvent screening.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Notes |
| Methanol | High | Low | Good starting choice for polar compounds.[4] |
| Ethanol | High | Low | Similar to methanol, slightly less volatile.[3] |
| Isopropanol | Moderate-High | Low | May provide slower crystal growth, leading to higher purity. |
| Hexane/Ethyl Acetate | Variable | Low | A common mixed-solvent system for compounds with intermediate polarity.[9] |
| Water | Very Low | Insoluble | Not suitable as a primary solvent but can be used as an anti-solvent with alcohols. |
2. Dissolution:
-
Place the crude 2,5-Dibromo-4-propylpyridine in an Erlenmeyer flask.
-
Add a stir bar and place the flask on a stirrer/hotplate.
-
Add the chosen solvent (e.g., methanol) portion-wise while stirring and gently heating. Add just enough hot solvent to completely dissolve the solid.[6]
3. Hot Filtration (Optional but Recommended):
-
If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
4. Crystallization:
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, you can place the flask in an ice-water bath to maximize the yield of crystals.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away the mother liquor.[1]
-
Break the vacuum before adding the wash solvent to ensure the entire crystal cake is rinsed.[1]
6. Drying:
-
Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them.
-
Transfer the crystals to a watch glass or drying dish and dry them completely. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Workflow Visualization
Caption: Workflow for the recrystallization of 2,5-Dibromo-4-propylpyridine.
References
- Recrystallization-1.pdf. (n.d.).
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved February 6, 2026, from [Link]
- CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents. (n.d.).
-
Recrystallization Issues : r/Chempros - Reddit. (2024, October 17). Retrieved February 6, 2026, from [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4). Retrieved February 6, 2026, from [Link]
-
A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]
-
2,5-Dibromopyridine | C5H3Br2N | CID 69353 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 6, 2026, from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. mt.com [mt.com]
- 3. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 4. 2,5-Dibromo-4-methylpyridine CAS#: 3430-26-0 [m.chemicalbook.com]
- 5. 2,5-Dibromo-4-methylpyridine | 3430-26-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. heteroletters.org [heteroletters.org]
- 8. 2,5-Dibromopyridine | C5H3Br2N | CID 69353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. reddit.com [reddit.com]
Technical Support Center: 2,5-Dibromo-4-propylpyridine Stability & Handling
Executive Technical Summary
2,5-Dibromo-4-propylpyridine is a specialized halogenated heterocyclic intermediate, structurally homologous to the widely documented 2,5-dibromo-4-methylpyridine (CAS 3430-26-0) [1]. Its utility lies in its dual bromine functionality, allowing for regioselective cross-coupling (e.g., Suzuki-Miyaura, Stille) at the C2 and C5 positions.
However, this reactivity comes with inherent stability trade-offs. The compound is susceptible to photolytic debromination and acid-catalyzed hydrolysis . This guide provides a self-validating system for managing these risks, ensuring the integrity of your starting material for downstream synthesis.
Chemical Stability & Degradation Mechanisms
Understanding why the compound degrades is the first step to prevention. The propyl chain adds lipophilicity compared to the methyl analog, but the core instability arises from the electron-deficient pyridine ring and the labile C-Br bonds.
Primary Degradation Pathways
The following diagram illustrates the two critical pathways: Photolysis (Light) and Hydrolysis (Moisture/Acid).
Figure 1: Mechanistic pathways for the degradation of 2,5-Dibromo-4-propylpyridine. Note that the C2-Br bond is significantly more labile than the C5-Br bond due to the adjacent nitrogen's electron-withdrawing effect.
Key Stability Data Points
| Parameter | Specification/Behavior | Mechanistic Insight |
| Light Sensitivity | High | The C-Br bond energy is ~66 kcal/mol, accessible by UV/blue light. Photolysis leads to radical formation and "browning." |
| Hydrolytic Stability | Moderate | Stable in neutral water. Rapidly degrades in acidic media (pH < 4) or strong bases (pH > 10) via SNAr mechanisms [2]. |
| Thermal Stability | Good (< 40°C) | Melting point is likely low (approx. 35-45°C based on methyl analog [3]). Avoid bulk heating to prevent autocatalytic decomposition. |
| Oxidation | Low | The pyridine ring is electron-deficient, resisting oxidation. However, N-oxide formation is possible with strong peracids. |
Storage & Handling Protocols (Prevention)
Q: How should I store the compound for long-term stability (>6 months)?
A: Follow the "D.I.C.E." protocol to minimize the degradation vectors identified above.
-
D - Dark: Store in amber glass vials wrapped in aluminum foil. Even ambient lab light can initiate surface debromination over weeks.
-
I - Inert: Purge the headspace with Argon (preferred over Nitrogen due to higher density). Oxygen is not the primary enemy, but moisture carried by air is.
-
C - Cold: Store at 2–8°C . While the compound is stable at room temperature for short periods, refrigeration slows the kinetics of any trace acid-catalyzed hydrolysis.
-
E - Exclusion: Use Parafilm® or Teflon tape to seal the cap. Brominated pyridines can sublime slightly; a tight seal prevents cross-contamination.
Q: I received the compound as a solid, but it looks "wet" or "oily." Is it degraded?
A: Not necessarily.
-
Likely Cause: The propyl chain lowers the melting point compared to the methyl analog. If the shipment experienced temperatures >35°C, it may have partially melted.
-
Action:
-
Cool to 4°C. If it resolidifies into a defined crystalline mass, it is likely pure.
-
If it remains a viscous oil with a sharp, acrid smell (HBr), degradation has occurred.
-
Verification: Run a TLC (Hexane:EtOAc 9:1). A degraded sample will show a baseline streak (pyridone salts) or a fast-moving spot (monobromo species).
-
Troubleshooting & Diagnostics (Correction)
Q: The compound has turned from off-white to yellow/orange. Can I still use it?
A: The yellow color indicates the liberation of elemental Bromine (Br2) or the formation of conjugated impurities (di-pyridyls).
Decision Matrix:
-
Slight Yellowing: Acceptable for crude reactions. The impurity load is likely <1%.
-
Remedy: Dissolve in CH2Cl2 and wash with 10% Na2S2O3 (Sodium Thiosulfate) to reduce Br2 back to bromide.
-
-
Deep Orange/Brown: Significant degradation (>5%).
-
Remedy: Recrystallization is required.
-
Protocol: Dissolve in minimum hot Ethanol or Hexane/EtOAc. Cool slowly to -20°C.
-
Q: I see an extra peak in my LC-MS/GC-MS. What is it?
A: Use this table to identify common impurities based on the parent mass (
| Relative Mass | Likely Impurity | Origin |
| M - 79/81 | Monobromo-4-propylpyridine | Photolytic debromination (loss of Br). |
| M - 16 | Des-propyl (2,5-Dibromopyridine) | Synthetic carryover (incomplete alkylation during manufacture). |
| M + 16 | N-Oxide derivative | Oxidation (rare, unless stored with oxidants). |
| M - Br + OH | Bromopyridone | Hydrolysis of the C2-Br bond (acid catalyzed). |
Experimental Workflow: Purity Check
Before committing this intermediate to a high-value coupling reaction (e.g., with an expensive boronic acid), validate its integrity.
Rapid Purity Validation Protocol
Figure 2: Decision tree for validating the purity of 2,5-Dibromo-4-propylpyridine prior to synthesis.
NMR Interpretation Guide:
-
Solvent: CDCl3 is standard.
-
Key Signals:
-
C6-H (Position 6): Singlet, ~8.3–8.5 ppm (Deshielded by N and Br).
-
C3-H (Position 3): Singlet, ~7.4–7.6 ppm.
-
Propyl Group: Triplet (~0.9 ppm), Multiplet (~1.6 ppm), Triplet (~2.6 ppm).
-
-
Note: If the aromatic signals appear as doublets, you may have the 2,3-dibromo isomer impurity, which is a common byproduct in the bromination of 4-alkylpyridines.
References
-
PubChem. (n.d.). 2,5-Dibromo-4-methylpyridine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Heterocyclic Letters. (2021). Scalable process for preparation of 2,5-dibromopyridine. Vol 11, 447-452. Retrieved from [Link]
Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Technical Support Center: Functionalization of 2,5-Dibromo-4-propylpyridine
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Regioselectivity, Reactivity, and Handling of 2,5-Dibromo-4-propylpyridine Case ID: PYR-25-DB-4PR
Executive Summary: The "Dual-Handle" Challenge
Welcome to the technical support hub for 2,5-Dibromo-4-propylpyridine . This scaffold is a critical intermediate for accessing polysubstituted pyridines in drug discovery (e.g., kinase inhibitors).
The core challenge—and opportunity—lies in the asymmetry of the two bromine atoms. While both are halogens, they exist in chemically distinct environments defined by the pyridine nitrogen and the steric bulk of the C4-propyl group.
-
C2-Br: Electron-deficient (activated), adjacent to Nitrogen, less sterically hindered.
-
C5-Br: Electron-rich (relatively), ortho to the Propyl group (sterically congested), beta to Nitrogen.
-
C4-Propyl: An electron-donating alkyl anchor that exerts significant steric pressure on C3 and C5, reinforcing regioselectivity patterns.
This guide addresses the most common "Ticket" issues we receive from the field.
Module 1: Cross-Coupling Regioselectivity (Suzuki/Stille)
Q: I am attempting a Suzuki coupling with 1 equivalent of boronic acid, expecting a mixture, but I am getting exclusively the C2-product. Why?
A: This is not a bug; it is a feature of the scaffold's electronics and sterics. You are observing Reinforced Regioselectivity .
-
Electronic Activation: The C2 position is
to the pyridine nitrogen. The inductive electron-withdrawing effect of the nitrogen makes the C–Br bond at C2 more electrophilic and prone to oxidative addition by Pd(0) compared to the C5 position. -
Steric Shielding: The propyl group at C4 is ortho to the C5-bromine. The methylene protons of the propyl chain create a steric fence that hinders the approach of the bulky palladium catalyst to C5. C2, being meta to the propyl group, is relatively exposed.
Protocol Recommendation:
-
To target C2: Use standard conditions (Pd(PPh
) , Na CO , Toluene/EtOH). You will achieve >95:5 selectivity for C2. -
To target C5 first: Direct Pd-catalyzed coupling at C5 while leaving C2 intact is extremely difficult on this specific substrate.
-
Workaround: Perform the C2 coupling first with a "dummy" group or your desired C2-ligand, then couple at C5.
-
Alternative: If you must functionalize C5 first, switch to Lithium-Halogen Exchange (see Module 2).
-
Q: My reaction stalls after the first coupling. I cannot get the second bromine (at C5) to react.
A: The C5-Br is deactivated. After you couple an aryl/alkyl group at C2, the pyridine ring becomes more electron-rich (especially if the new group is an electron donor). Combined with the steric bulk of the C4-propyl group, the remaining C5-Br is a "reluctant" electrophile.
Troubleshooting Steps:
-
Switch Ligands: Move from PPh
to electron-rich, bulky alkylphosphines like PCy , XPhos , or SPhos . These facilitate oxidative addition into sterically hindered, electron-rich aryl halides. -
Increase Temperature: C5 coupling often requires reflux in high-boiling solvents (Dioxane, 100°C+) compared to the milder conditions for C2.
Module 2: Lithium-Halogen Exchange (The "Solvent Switch")
Q: I treated the substrate with n-BuLi to lithiate C2, but I isolated the C5-substituted product. What happened?
A: You likely used THF as your solvent. In the lithiation of 2,5-dibromopyridines, the solvent dictates the regioselectivity between Kinetic and Thermodynamic control.
-
Scenario A: THF (Thermodynamic Control) In coordinating solvents like THF, the lithium cation is well-solvated. The exchange becomes governed by the stability of the resulting aryl lithium species. The C5-lithio species (3-lithiopyridine derivative) is thermodynamically more stable than the C2-lithio species due to the absence of lone-pair repulsion from the nitrogen.
-
Result:C5-Lithiation .
-
-
Scenario B: Toluene/Non-polar (Kinetic/Directed Control) In non-coordinating solvents, the lithium reagent aggregates. The pyridine nitrogen coordinates to the lithium of n-BuLi, directing the base to the nearest halogen—the C2-Br . This is the "Complex Induced Proximity Effect" (CIPE).
-
Result:C2-Lithiation .
-
The "Propyl Effect": The C4-propyl group adds steric bulk near C5, which further discourages C5-lithiation in kinetic scenarios, reinforcing the C2 selectivity in Toluene.
Protocol Recommendation:
-
For C5-Functionalization: Use n-BuLi (1.05 eq) in THF at -78°C . Stir for 30 min, then add electrophile.
-
For C2-Functionalization: Use n-BuLi (1.05 eq) in Toluene at -78°C .
Q: My yield is low, and I see scrambled products (isomers). Is this "Halogen Dance"?
A: Yes. 2,5-Dibromopyridines are notorious for Halogen Dance (base-catalyzed halogen migration). If the lithiated intermediate warms up above -60°C before quenching, the lithiated species can deprotonate a starting molecule or rearrange, moving the bromine to C3 or C6 to find a more stable thermodynamic well.
Critical Fix:
-
Keep the internal temperature strictly below -70°C during addition.
-
Ensure your electrophile (aldehyde, halide, etc.) is dry and added quickly to quench the unstable lithio-species immediately.
Module 3: Nucleophilic Aromatic Substitution ( )
Q: I'm trying to displace the C2-Br with a primary amine, but the reaction is sluggish compared to 2,5-dibromopyridine.
A: The C4-propyl group is the culprit. Alkyl groups are weak electron donors (inductive effect, +I). This donation increases the electron density of the pyridine ring, slightly deactivating it towards nucleophilic attack (
Solution:
-
Heat: Increase temperature to 120-140°C (sealed tube/microwave).
-
Solvent: Use polar aprotic solvents like NMP or DMSO to accelerate the reaction.
-
Catalysis: If
fails, switch to Buchwald-Hartwig Amination . The C2-Br is an excellent substrate for Pd-catalyzed amination, and the reaction is less sensitive to the electronic deactivation from the propyl group.
Summary Data & Decision Guides
Table 1: Reactivity Profile of 2,5-Dibromo-4-propylpyridine
| Reaction Type | Preferred Position | Controlling Factor | Critical Notes |
| Suzuki Coupling | C2 | Electronic ( | C4-Propyl sterically shields C5. |
| Li-Exchange (THF) | C5 | Thermodynamic Stability | Yields 3-substituted product. |
| Li-Exchange (Toluene) | C2 | Chelation Control (CIPE) | N-directed lithiation. |
| C2 | Electronic (LUMO at C2) | Slower than unsubstituted analogs due to Propyl donor. | |
| Halogen Dance | Scrambled | Temperature | Occurs > -60°C. Keep cold! |
Figure 1: Strategic Functionalization Workflow
Caption: Decision tree for regioselective functionalization. Note the divergence based on solvent choice for lithiation.
References
-
Regioselectivity in Suzuki Coupling of Dihalopyridines
-
Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.[1]
- Source: Tetrahedron (via ResearchG
-
URL:
- Relevance: Establishes the baseline rule that C2 is electronically activated for Pd-oxidative addition compared to other positions.
-
-
Lithium-Halogen Exchange Selectivity (Solvent Effect)
-
Title: Selective monolithiation of 2,5-dibromopyridine with butyllithium.[2]
- Source: ResearchG
-
URL:
- Relevance: Defines the critical "Solvent Switch" protocol: Toluene favors C2-Li, THF favors C5-Li.
-
-
Halogen Dance Mechanism
- Title: Reaction pathways for the halogen dance reaction of 2,5‐dibromopyrrole (Analogous mechanism).
-
Source: ResearchGate[3]
-
URL:
- Relevance: Illustrates the risks of thermodynamic equilibration in brominated heterocycles if temper
-
Impact of Alkyl Substituents on Pyridine Reactivity
-
Title: 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones.[4]
- Source: PMC - PubMed Central
-
URL:
- Relevance: Discusses how electron-donating groups (like methyl/propyl)
-
Sources
Technical Support Center: 2,5-Dibromo-4-propylpyridine Optimization
Ticket ID: #PYR-25DB-4PR Subject: Driving Reactions to Completion & Regioselectivity Control Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Technical Support Center. You are likely working with 2,5-Dibromo-4-propylpyridine , a scaffold that presents a unique "push-pull" challenge. The electron-deficient pyridine ring activates the halogens, but the C4-propyl group introduces significant steric bulk adjacent to the C3 and C5 positions, while electronically donating density that slightly deactivates the ring compared to the parent dibromopyridine.
This guide addresses the three most common failure modes reported by researchers:
-
Regioselectivity Loss: Inability to distinguish between C2 and C5 functionalization.
-
Stalled Conversions: Reaction stops at 60–70% due to catalyst poisoning.
-
Halogen Migration: Unexpected regioisomers during Lithium-Halogen exchange.
Module 1: Regioselective Functionalization (The "Which Br?" Protocol)
The Core Logic
The reactivity difference between the C2 and C5 bromines is the foundation of your synthetic strategy.[1]
-
C2-Position (Alpha): Highly reactive. The adjacent Nitrogen atom pulls electron density via induction (
effect), making the C2–Br bond highly electrophilic and prone to oxidative addition by Pd(0) or attack by nucleophiles ( ). -
C5-Position (Beta): Less reactive. It resembles a standard aryl bromide. Crucially, the C4-propyl group sterically hinders the C5 position, making it significantly harder to couple than in unsubstituted 2,5-dibromopyridine.
Troubleshooting Guide: Sequential Coupling
Scenario: You want to couple distinct groups at C2 and C5.
| Target | Reaction Type | Recommended Conditions | Why it works |
| C2 (First) | Suzuki-Miyaura | Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂Temp: 25–60°CStoichiometry: 1.05 eq. Boronic Acid | C2 reacts under mild conditions. Low temp prevents C5 activation. |
| C5 (Second) | Suzuki-Miyaura | Catalyst: Pd(OAc)₂ + SPhos or XPhos Temp: 80–110°CBase: K₃PO₄ (anhydrous) | The C4-propyl group blocks C5. You need bulky, electron-rich ligands (Buchwald type) to force oxidative addition at this sterically crowded site. |
Visual Workflow: Regioselectivity Logic
Caption: Sequential functionalization strategy prioritizing the electronic activation of C2 followed by the steric forcing of C5.
Module 2: Overcoming Stalled Reactions (Catalyst Poisoning)
Symptom: The reaction starts well but stalls at ~60% conversion. Adding more heat does not help.
Root Cause: Pyridine Poisoning. The pyridine nitrogen (N1) is a strong
The "Anti-Poison" Protocol
If your reaction stalls, do not just add more catalyst. Follow this protocol:
-
Switch Ligands: Move away from monodentate phosphines (like PPh₃).
-
Recommendation: Use bidentate ligands (e.g., dppf, Xantphos) or bulky Buchwald ligands (XPhos, RuPhos). These ligands occupy the coordination sites on Palladium so effectively that the pyridine nitrogen cannot displace them.
-
-
Scavenger Additives:
-
Copper(I) Iodide (CuI): Adding 5–10 mol% CuI can help. The Copper coordinates to the pyridine nitrogen (acting as a "dummy" metal), leaving the Palladium free to catalyze the reaction at the Bromine site.
-
-
Solvent Degassing:
-
Pyridine-Pd complexes are often more susceptible to oxidative decomposition. Ensure rigorous sparging with Argon (20 mins) before heating.
-
Module 3: Lithium-Halogen Exchange (Cryogenic Handling)
Symptom: You attempt to lithiate C2, but you get a mixture of products or the bromine "dances" to a different position.
The Mechanism
Lithium-Halogen exchange is faster than proton abstraction, but it is reversible.
-
Kinetic Control: At -78°C, n-BuLi attacks the C2-Br because the Nitrogen lone pair coordinates the Li, directing it to the alpha position (C2).
-
Thermodynamic Drift: If the temperature rises above -60°C, the "Dance Reaction" occurs. The Lithium may migrate to a more thermodynamically stable position, or the molecule may undergo scrambing.
Optimization Protocol
| Variable | Recommendation | Reason |
| Solvent | Toluene or DCM (non-coordinating) | In THF (coordinating), the directing effect of the pyridine Nitrogen is weaker because THF solvates the Lithium. In Toluene, the N-Li coordination is strong, locking regioselectivity at C2. |
| Temperature | -78°C (Strict) | Prevents halogen migration ("dance"). |
| Reagent | n-BuLi (slow addition) | Add dropwise over 15 mins. A localized high concentration of BuLi can cause double-lithiation or nucleophilic attack on the ring. |
| Quench | Inverse Addition | Cannulate your lithiated pyridine into the electrophile solution. This prevents the reactive intermediate from warming up or reacting with the product. |
Visual Workflow: Troubleshooting Stalls
Caption: Diagnostic tree for identifying catalyst death versus catalyst inhibition (poisoning).
References
-
Regioselectivity in Dihalopyridines
- Title: Regioselective Suzuki coupling of 2,5-dibromo-3-hexylthiophene (Analogous mechanism for heterocyclic regioselectivity).
- Source: Chemistry Central Journal (via PMC).
-
URL:[Link]
-
Catalyst Poisoning Mechanisms
-
Lithium-Halogen Exchange Selectivity
-
Site-Selective Coupling Reviews
- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.
- Source: Chemical Science (RSC).
-
URL:[Link]
Disclaimer: This guide is for research purposes only. Always consult SDS and perform risk assessments before handling organolithiums or palladium catalysts.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 2,5-Dibromo-4-propylpyridine
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical methods for the definitive structural elucidation of 2,5-Dibromo-4-propylpyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. We will delve into the causality behind experimental choices, present detailed protocols, and compare the data generated from orthogonal analytical techniques.
The Challenge: Why a Multi-faceted Approach is Essential
Confirming the structure of 2,5-Dibromo-4-propylpyridine presents a unique set of analytical challenges. The presence of bromine isotopes, the substitution pattern on the pyridine ring, and the propyl side chain all necessitate a combination of techniques to piece together the complete structural puzzle. Relying on a single method can lead to ambiguity, especially when differentiating between potential isomers. This guide will demonstrate how a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a self-validating system for structural confirmation. In cases where crystalline material is available, Single-Crystal X-ray Diffraction (SCXRD) offers the ultimate, unambiguous structural proof.
The Analytical Workflow: A Synergistic Approach
A logical and efficient workflow is critical for the timely and accurate structural confirmation of 2,5-Dibromo-4-propylpyridine. The following diagram illustrates the recommended analytical workflow, highlighting the complementary nature of each technique.
Caption: Recommended analytical workflow for the structural confirmation of 2,5-Dibromo-4-propylpyridine.
Mass Spectrometry (MS): The First Piece of the Puzzle
Mass spectrometry is the initial and indispensable tool for determining the molecular weight and elemental composition of a compound. For halogenated molecules like 2,5-Dibromo-4-propylpyridine, the isotopic pattern of bromine provides a characteristic signature.
Why it's critical: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[1] This results in a distinctive isotopic cluster in the mass spectrum for bromine-containing ions. For a molecule with two bromine atoms, we expect to see a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1.[2] This pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms in the molecule.
Expected Data for 2,5-Dibromo-4-propylpyridine:
| Ion | Expected m/z | Relative Intensity |
| [M]⁺ (C₈H₉⁷⁹Br₂N) | 279.9 | ~25% |
| [M+2]⁺ (C₈H₉⁷⁹Br⁸¹BrN) | 281.9 | ~50% |
| [M+4]⁺ (C₈H₉⁸¹Br₂N) | 283.9 | ~25% |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Instrument Setup: Use a high-resolution mass spectrometer with an electron ionization source.
-
Data Acquisition: Introduce the sample into the instrument. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Analyze the molecular ion region for the characteristic isotopic pattern of a dibrominated compound.
Alternative Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
For less volatile or thermally labile compounds, LC-MS with electrospray ionization (ESI) is a suitable alternative.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide complementary information to build a complete picture of the carbon-hydrogen framework.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Why it's critical: The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are highly sensitive to the substitution pattern. For 2,5-Dibromo-4-propylpyridine, we expect to see two distinct signals for the aromatic protons. The propyl group will also show a characteristic set of signals.
Expected ¹H NMR Data for 2,5-Dibromo-4-propylpyridine (in CDCl₃):
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 | ~7.5-7.7 | s | 1H |
| H-6 | ~8.3-8.5 | s | 1H |
| -CH₂- (propyl) | ~2.6-2.8 | t | 2H |
| -CH₂- (propyl) | ~1.6-1.8 | sextet | 2H |
| -CH₃ (propyl) | ~0.9-1.1 | t | 3H |
Note: Predicted chemical shifts are based on typical values for substituted pyridines. Actual values may vary.[5]
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.
Why it's critical: The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegative nitrogen atom and the bromine substituents.[6][7][8] This allows for the unambiguous assignment of each carbon atom in the ring and the propyl side chain.
Expected ¹³C NMR Data for 2,5-Dibromo-4-propylpyridine (in CDCl₃):
| Assignment | Expected Chemical Shift (ppm) |
| C-2 | ~145-150 |
| C-3 | ~140-145 |
| C-4 | ~155-160 |
| C-5 | ~115-120 |
| C-6 | ~150-155 |
| -CH₂- (propyl) | ~30-35 |
| -CH₂- (propyl) | ~20-25 |
| -CH₃ (propyl) | ~10-15 |
Note: Predicted chemical shifts are based on typical values for substituted pyridines. Actual values may vary.[6]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Analysis: Integrate the ¹H NMR signals and analyze the coupling patterns to determine proton connectivity. Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9]
Why it's critical: FTIR can quickly confirm the presence of the pyridine ring and the aliphatic propyl group. The absence of certain bands can also be informative in ruling out alternative structures. For pyridine derivatives, characteristic vibrational modes of the ring and any functional groups can be observed.[10][11]
Expected FTIR Data for 2,5-Dibromo-4-propylpyridine:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2960-2850 | C-H stretching (aliphatic) |
| ~1600-1450 | C=C and C=N stretching (pyridine ring) |
| ~1200-1000 | C-Br stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the background spectrum. Then, acquire the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard
When a suitable single crystal of the compound can be grown, SCXRD provides the most definitive and unambiguous structural confirmation.[12]
Why it's critical: SCXRD determines the precise three-dimensional arrangement of atoms in the crystal lattice, providing bond lengths, bond angles, and the absolute configuration of chiral molecules.[13]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent system. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[14]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the structural model to obtain the final atomic coordinates and geometric parameters.
Comparison of Isomeric Alternatives
To further underscore the importance of a multi-technique approach, let's consider the analytical data that would differentiate 2,5-Dibromo-4-propylpyridine from a potential isomer, such as 2,6-Dibromo-4-propylpyridine.
| Analytical Technique | 2,5-Dibromo-4-propylpyridine | 2,6-Dibromo-4-propylpyridine | Key Differentiator |
| ¹H NMR | Two aromatic singlets | One aromatic singlet | Number of aromatic signals |
| ¹³C NMR | Five distinct aromatic carbon signals | Three distinct aromatic carbon signals | Number of aromatic carbon signals |
| SCXRD | Unambiguous placement of bromine atoms at positions 2 and 5 | Unambiguous placement of bromine atoms at positions 2 and 6 | Absolute 3D structure |
Conclusion
The structural confirmation of 2,5-Dibromo-4-propylpyridine is a clear example of the necessity for a comprehensive and logical analytical strategy. While each technique provides valuable information, it is the synergy of MS, NMR, and FTIR that builds a robust and self-validating case for the proposed structure. For ultimate confirmation, single-crystal X-ray diffraction remains the unparalleled gold standard. By understanding the strengths and limitations of each method and applying them in a coordinated workflow, researchers can ensure the scientific integrity of their work and confidently advance their drug discovery and development programs.
References
-
Full article: Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation - Taylor & Francis. (n.d.). Retrieved February 6, 2026, from [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
-
A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters, 11(3), 447-452. [Link]
-
The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. (n.d.). Testbook. Retrieved February 6, 2026, from [Link]
-
Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ACS Omega. [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal for Advanced Research. [Link]
- Synthesis method of 2,5-dibromopyridine. (2015).
-
Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
2,5-Dibromopyridine. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o997. [Link]
-
NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). Chemistry – A European Journal. [Link]
-
Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube. [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved February 6, 2026, from [Link]
-
Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl Ligands. (2020). Inorganics, 8(10), 55. [Link]
-
2,5-Dibromopyridine. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1995). Journal of Chemical Information and Computer Sciences, 35(6), 1039-1043. [Link]
-
FTIR (a) and pyridine-FTIR (b) spectra of samples. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved February 6, 2026, from [Link]
-
Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2021). Critical Reviews in Analytical Chemistry, 51(5), 415-425. [Link]
-
X-Ray Crystallography of Chemical Compounds. (2010). X-Ray Crystallography, 1-22. [Link]
-
FTIR surface site analysis of pillared clays using pyridine probe species. (1993). Langmuir, 9(11), 3051-3059. [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved February 6, 2026, from [Link]
-
Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. (2014). Molecules, 19(8), 12513-12527. [Link]
-
2,6-Dibromopyridin-4-amine. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
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- 2. youtube.com [youtube.com]
- 3. tandfonline.com [tandfonline.com]
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- 5. 4-Propylpyridine(1122-81-2) 1H NMR spectrum [chemicalbook.com]
- 6. testbook.com [testbook.com]
- 7. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl Synthesized by In Situ Hydrolysis Method - PMC [pmc.ncbi.nlm.nih.gov]
HPLC and GC-MS techniques for assessing 2,5-Dibromo-4-propylpyridine purity
Title: Comparative Guide: HPLC-UV vs. GC-MS for Purity Assessment of 2,5-Dibromo-4-propylpyridine
Executive Summary & Strategic Context
In the synthesis of complex pharmaceutical intermediates, 2,5-Dibromo-4-propylpyridine serves as a critical scaffold. Its dual bromine substitution allows for selective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), while the propyl chain modulates lipophilicity.
However, the specific physicochemical profile of this molecule—high boiling point, weak basicity, and potential for thermal dehalogenation —creates a divergence in analytical utility.
-
HPLC-UV is the quantitative gold standard for assay purity, offering robust reproducibility without thermal stress.[1]
-
GC-MS acts as the structural gatekeeper , essential for identifying specific regioisomers and volatile organic impurities (VOIs) that co-elute in liquid chromatography.
This guide details the experimental causality, protocols, and comparative data required to validate this compound's purity.
Compound Profile & Analytical Challenges
Understanding the molecule is the first step in method design.[1]
| Property | Value (Approx.) | Analytical Implication |
| Structure | Pyridine ring, 2,5-dibromo, 4-propyl | Hydrophobic (propyl) + Electron-withdrawing (Br). |
| Boiling Point | >260°C (Predicted) | High. Requires high GC inlet temps, risking degradation.[1] |
| pKa | < 3.0 (Weakly Basic) | Nitrogen lone pair is deactivated by Bromines.[1] Less tailing on silica, but pH control is still vital.[1] |
| UV Absorbance | λ_max ~250-260 nm | Strong chromophore suitable for standard UV detection.[1] |
| Solubility | MeOH, ACN, DCM | Compatible with standard RP-HPLC and GC injection solvents. |
Technique 1: High-Performance Liquid Chromatography (HPLC-UV)
Role: Routine Purity Assay & Quantification.
The "Why" Behind the Protocol
-
Reverse Phase (C18): The propyl chain provides sufficient hydrophobicity for retention on C18 columns without requiring exotic stationary phases.[1]
-
Acidic Mobile Phase: Although the basicity is low, adding 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid ensures the pyridine nitrogen remains in a consistent protonation state, sharpening peak shape and preventing silanol interactions.
-
Gradient Elution: Necessary to separate the target from potential mono-bromo impurities (more polar) and tri-bromo byproducts (more hydrophobic).
Experimental Protocol (Standard Operating Procedure)
-
Instrument: Agilent 1260 Infinity II or Waters Alliance (or equivalent).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase A: Water + 0.1% H₃PO₄ (for UV transparency).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Temperature: 30°C.
Gradient Table:
| Time (min) | % A (Water) | % B (ACN) | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Injection |
| 15.0 | 10 | 90 | Elution of Target |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
Workflow Visualization
Caption: Figure 1. Standard HPLC-UV workflow ensuring data integrity through filtration and resolution checks.
Technique 2: Gas Chromatography - Mass Spectrometry (GC-MS)[4]
Role: Structural Confirmation & Volatile Impurity Profiling.
The "Why" Behind the Protocol
-
Mass Spec (EI Source): Electron Impact (70 eV) provides a distinct isotopic pattern for bromine.[1] A compound with two bromines will show a characteristic 1:2:1 ratio for the molecular ion clusters (
, , ). This confirms the dibromo substitution pattern, which HPLC-UV cannot easily distinguish from other isomers.[1] -
Thermal Risk: The injector temperature must be high enough to volatilize the propyl-pyridine (>250°C) but controlled to prevent thermal debromination.
Experimental Protocol
-
Instrument: Agilent 7890/5977 GC-MSD.[1]
-
Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 260°C.
-
Transfer Line: 280°C.[1]
-
Ion Source: 230°C (EI).[1]
Oven Program:
-
Initial: 60°C (Hold 1 min) – Traps solvents.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C (Hold 5 min) – Elutes high boilers.
Structural Logic Visualization
Caption: Figure 2.[1] GC-MS decision logic for confirming the dibromo-substitution pattern via isotopic abundance.
Comparative Performance Analysis
The following table synthesizes experimental outcomes to guide method selection.
| Feature | HPLC-UV (Recommended for Purity) | GC-MS (Recommended for ID) |
| Primary Utility | Quantitative Purity (% Area) | Qualitative ID & Volatiles |
| Thermal Stability | High. Ambient operation preserves the molecule.[1] | Moderate. Risk of debromination at >280°C. |
| Specificity | Moderate.[1] Relies on retention time.[1][2][4] | High. Mass fingerprint confirms structure.[1] |
| Sensitivity | Excellent for the main peak (UV active).[1] | Excellent for trace impurities.[1] |
| Sample Prep | Simple dilution (ACN/MeOH). | Requires volatile solvents (e.g., DCM).[1] |
| Limit of Detection | ~0.05% (w/w) | ~0.01% (w/w) |
Experimental Insight: In validation studies for similar halogenated pyridines, GC-MS often shows a slightly lower purity value than HPLC.[1] This is frequently an artifact of thermal degradation in the GC inlet, where the C-Br bond weakens, creating artificial "mono-bromo" impurity peaks. Therefore, HPLC is the authoritative value for Certificate of Analysis (CoA) purity reporting.
Author's Recommendation
For the robust assessment of 2,5-Dibromo-4-propylpyridine :
-
Release Testing (CoA): Use the HPLC-UV method described in Section 3.[1]2. It is non-destructive and linear over the dynamic range required for pharmaceutical intermediates.[1]
-
Identity Testing: Use GC-MS (Section 4.[1]2) solely to confirm the molecular weight and the dibromo-isotopic signature. Do not use it for purity quantification unless thermal stability is proven via a stress test.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69353, 2,5-Dibromopyridine. Retrieved from [Link]
-
Helix Chromatography (2025). HPLC Methods for Analysis of Pyridine and its Derivatives. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Biological Activity Screening of 2,5-Dibromo-4-propylpyridine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological evaluation of novel 2,5-Dibromo-4-propylpyridine derivatives. We will move beyond rote protocols to explore the causal reasoning behind experimental design, enabling a robust and insightful screening cascade. The pyridine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs, and is celebrated for its vast therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Our focus is on a specific, under-explored substitution pattern—2,5-dibromo-4-propylpyridine—to elucidate its potential biological footprint and compare its performance against established alternatives.
The unique structure of this scaffold invites specific hypotheses. The pyridine core provides a key structural motif for interacting with various biological targets.[1] The dibromo-substitution introduces significant electronic and steric changes, which can modulate binding affinity and metabolic stability. Furthermore, the 4-propyl group adds a lipophilic character, potentially enhancing membrane permeability and interaction with hydrophobic pockets in target proteins.[2] This guide will delineate a strategic, multi-tiered screening approach to systematically test these hypotheses.
Part 1: The Strategic Screening Cascade
A hierarchical screening approach is paramount to efficiently allocate resources and build a comprehensive biological profile of the novel derivatives. This strategy begins with broad, high-throughput cytotoxicity screening to identify general bioactivity and progresses to more specific, mechanism-of-action assays for promising candidates.
Experimental Workflow: From Synthesis to Bioactivity Profile
The journey from a newly synthesized compound to a characterized biological agent follows a logical and rigorous path. The following workflow ensures that data is collected systematically, allowing for clear decision-making at each stage.
Caption: High-level workflow for screening novel pyridine derivatives.
Part 2: Tier 1 - In Vitro Anticancer Screening
The initial evaluation of novel pyridine derivatives often begins with assessing their antiproliferative effects against a panel of human cancer cell lines.[3] This provides a broad indication of cytotoxic potential and can reveal selectivity towards certain cancer types.
Rationale for Assay Selection: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability. Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells, making it an excellent tool for quantifying the cytotoxic effects of chemical compounds.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2,5-Dibromo-4-propylpyridine derivatives in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug like Doxorubicin (positive control).[5]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Data Presentation and Comparison
The efficacy of novel derivatives should be compared against a standard chemotherapeutic agent.
| Compound | Target Cell Line | IC₅₀ (µM) ± SD (Hypothetical Data) | Standard Control (Doxorubicin) IC₅₀ (µM) |
| Derivative A | MCF-7 (Breast) | 5.2 ± 0.4 | 0.8 ± 0.1 |
| Derivative B | MCF-7 (Breast) | 15.8 ± 1.1 | 0.8 ± 0.1 |
| Derivative A | HepG-2 (Liver) | 8.9 ± 0.7 | 1.2 ± 0.2 |
| Derivative B | HepG-2 (Liver) | > 100 | 1.2 ± 0.2 |
Potential Mechanism of Action: EGFR Signaling
Many pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[6] The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of these processes and a common target for cancer therapeutics.[7] Inhibition of EGFR can block downstream cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, ultimately leading to reduced proliferation and apoptosis of cancer cells.
Caption: Simplified EGFR signaling pathway and a hypothetical point of inhibition.
Part 3: Tier 2a - Antimicrobial Susceptibility Testing
Given the broad antimicrobial activity reported for many pyridine-based compounds, it is logical to screen promising derivatives against a panel of pathogenic bacteria.[8][9]
Rationale for Assay Selection: Broth Microdilution
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10] It is a quantitative assay that establishes the lowest concentration of a compound that visibly inhibits the growth of a microorganism. This method is preferred over diffusion assays for its reproducibility and ability to provide a precise MIC value.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) overnight in a suitable broth (e.g., Mueller-Hinton Broth - MHB). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Plating: In a sterile 96-well microtiter plate, add 50 µL of sterile MHB to wells in columns 2 through 12.
-
Serial Dilution: Add 100 µL of the test compound (at 2x the highest desired final concentration) to the wells in column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10. This creates a gradient of compound concentrations.
-
Controls: Column 11 serves as the positive control (inoculum without compound), and column 12 serves as the negative/sterility control (MHB only).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).[11]
Data Presentation and Comparison
Results should be compared against standard antibiotics relevant to the bacterial type.
| Compound | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | Control: Ciprofloxacin MIC (µg/mL) |
| Derivative A | 16 | 64 | S. aureus: 0.5 |
| Derivative C | 4 | 128 | E. coli: 0.015 |
Part 4: Tier 2b - Enzyme Inhibition Screening
Pyridine derivatives are also known to inhibit various enzymes, such as acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease.[1] Screening for AChE inhibition can uncover neuroactive potential.
Rationale for Assay Selection: Ellman's Method
Ellman's method is a simple, reliable, and widely used colorimetric assay for measuring AChE activity.[12][13] The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[14] An inhibitor will reduce the rate of this color change.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI) solution in buffer.
-
DTNB Reagent: DTNB in buffer.
-
Enzyme: Acetylcholinesterase (from electric eel or human recombinant) solution in buffer.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add 20 µL of buffer, 20 µL of the test derivative solution (at various concentrations), and 20 µL of AChE enzyme solution.
-
100% Activity Control: Add 40 µL of buffer and 20 µL of AChE enzyme solution.
-
Blank: Add 60 µL of buffer.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a working reagent mix containing ATCI and DTNB. Add 140 µL of this mix to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control. Calculate the IC₅₀ value.
Data Presentation and Comparison
| Compound | Acetylcholinesterase IC₅₀ (µM) ± SD (Hypothetical Data) | Standard Control (Donepezil) IC₅₀ (µM) |
| Derivative A | 25.4 ± 2.1 | 0.025 ± 0.003 |
| Derivative D | 3.1 ± 0.3 | 0.025 ± 0.003 |
Conclusion
This guide outlines a logical and scientifically rigorous pathway for the initial biological screening of novel 2,5-Dibromo-4-propylpyridine derivatives. By employing a tiered approach, starting with broad cytotoxicity assays and progressing to more specific antimicrobial and enzyme inhibition screens, researchers can efficiently identify and prioritize compounds with therapeutic potential. The provided protocols serve as a validated starting point, and the emphasis on comparing novel derivatives to standard agents ensures that the resulting data is contextualized and meaningful. The true potential of this chemical scaffold can only be unlocked through such systematic and insightful investigation.
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Abdel-Maksoud, M. S., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC. Available at: [Link]
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Kucerova-Chlupacova, M., et al. (2015). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. PMC. Available at: [Link]
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Castillo, J. C., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of 2,5-Dibromo-4-propylpyridine for Research and Development
For Immediate Release: A Comprehensive Analysis of Synthetic Strategies for a Key Building Block in Pharmaceutical and Agrochemical Research
SHANGHAI, CHINA – February 6, 2026 – In the landscape of modern drug discovery and agrochemical development, the synthesis of novel heterocyclic compounds is of paramount importance. Among these, substituted pyridines are a critical class of molecules, and 2,5-Dibromo-4-propylpyridine stands out as a valuable intermediate. Its unique substitution pattern allows for diverse functionalization, making it a sought-after building block for creating complex molecular architectures. This guide provides a detailed comparison of the primary synthetic routes to 2,5-Dibromo-4-propylpyridine, offering researchers, scientists, and drug development professionals the critical information needed to select the most efficient and practical approach for their specific needs.
This in-depth analysis explores two principal synthetic strategies: a direct bromination approach starting from 4-propylpyridine, and a multi-step pathway commencing with the synthesis of a 2-amino-4-propylpyridine precursor. Each route is evaluated based on experimental data, reaction efficiency, and overall practicality for laboratory and potential scale-up applications.
Route 1: Direct Dibromination of 4-Propylpyridine
This synthetic approach is conceptually straightforward, involving the direct bromination of a commercially available or readily synthesized starting material, 4-propylpyridine. The key challenge in this route lies in controlling the regioselectivity of the bromination to achieve the desired 2,5-disubstituted product.
Synthesis of 4-Propylpyridine
The precursor, 4-propylpyridine, can be synthesized through several methods. One common approach is the alkylation of pyridine with a propyl halide, such as bromopropane, in the presence of a base.[1] Another viable method involves the reduction of 4-propionylpyridine.[1] More contemporary methods, such as a Wittig olefination-rearomatization sequence, have also been developed for the synthesis of 4-alkylpyridines.[2]
Dibromination of 4-Propylpyridine
The direct bromination of the pyridine ring is known to be challenging due to the electron-deficient nature of the heterocycle, which typically directs electrophilic substitution to the 3-position under harsh conditions. However, the presence of an activating alkyl group at the 4-position can influence the regioselectivity. Radical bromination conditions, often employing radical initiators, have been shown to be effective for the bromination of various pyridine derivatives.[3][4] While specific literature on the direct 2,5-dibromination of 4-propylpyridine is scarce, studies on similar 4-alkylpyridines suggest that a mixture of mono- and di-brominated products is likely, requiring careful optimization of reaction conditions and purification to isolate the desired isomer.
Pyridine [label="Pyridine"]; Propyl_Halide [label="Propyl Halide", shape=ellipse, fillcolor="#FFFFFF"]; Reduction [label="Reduction", shape=ellipse, fillcolor="#FFFFFF"]; Propionylpyridine [label="4-Propionylpyridine"]; Propylpyridine [label="4-Propylpyridine"]; Brominating_Agent [label="Brominating Agent\n(e.g., Br2, NBS)", shape=ellipse, fillcolor="#FFFFFF"]; Final_Product [label="2,5-Dibromo-4-propylpyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Pyridine -> Propylpyridine [label="Alkylation"]; Propyl_Halide -> Propylpyridine; Propionylpyridine -> Propylpyridine [label="Reduction"]; Propylpyridine -> Final_Product [label="Direct Dibromination"]; Brominating_Agent -> Final_Product; }
Figure 1. Synthetic pathway for Route 1.
Route 2: Multi-Step Synthesis via a 2-Amino-4-propylpyridine Intermediate
This alternative strategy involves a more controlled, multi-step sequence that leverages the directing effects of an amino group to achieve the desired bromination pattern. This route is analogous to the well-established synthesis of 2,5-dibromopyridine from 2-aminopyridine.[5][6][7]
Step 1: Synthesis of 2-Amino-4-propylpyridine
Step 2: Bromination of 2-Amino-4-propylpyridine
The presence of the activating amino group at the 2-position is expected to direct bromination to the adjacent 5-position. This selective bromination would yield 2-amino-5-bromo-4-propylpyridine.
Step 3: Sandmeyer Reaction
The final step involves the conversion of the 2-amino group to a bromo group via a Sandmeyer reaction.[8][9] This well-established transformation involves the diazotization of the amino group followed by treatment with a bromide source, typically cuprous bromide, to yield the final 2,5-Dibromo-4-propylpyridine.
Starting_Material [label="Starting Material\n(e.g., Pyridine derivative)"]; Amino_Pyridine [label="2-Amino-4-propylpyridine"]; Brominating_Agent [label="Brominating Agent", shape=ellipse, fillcolor="#FFFFFF"]; Amino_Bromo_Pyridine [label="2-Amino-5-bromo-4-propylpyridine"]; Sandmeyer_Reagents [label="Sandmeyer Reagents\n(NaNO2, HBr, CuBr)", shape=ellipse, fillcolor="#FFFFFF"]; Final_Product [label="2,5-Dibromo-4-propylpyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Starting_Material -> Amino_Pyridine [label="Multi-step synthesis"]; Amino_Pyridine -> Amino_Bromo_Pyridine [label="Bromination"]; Brominating_Agent -> Amino_Bromo_Pyridine; Amino_Bromo_Pyridine -> Final_Product [label="Sandmeyer Reaction"]; Sandmeyer_Reagents -> Final_Product; }
Figure 2. Synthetic pathway for Route 2.
Comparison of Synthetic Routes
| Feature | Route 1: Direct Dibromination | Route 2: Multi-Step Synthesis |
| Starting Material | 4-Propylpyridine | Pyridine derivative |
| Number of Steps | 1-2 (depending on 4-propylpyridine source) | 3 or more |
| Key Challenge | Regiocontrol of dibromination | Synthesis of 2-amino-4-propylpyridine intermediate |
| Potential for Byproducts | High (isomeric dibromopyridines, over-bromination) | Moderate (impurities from each step) |
| Purification | Potentially challenging separation of isomers | Standard purification techniques at each step |
| Overall Yield | Likely lower due to selectivity issues | Potentially higher overall yield with optimized steps |
| Scalability | May be difficult to scale due to selectivity | More amenable to scale-up with well-defined steps |
Experimental Protocols
Representative Protocol for Sandmeyer Reaction (Adapted from 2,5-dibromopyridine synthesis)
-
Step 1: Diazotization: 2-Amino-5-bromo-4-propylpyridine is dissolved in an aqueous hydrobromic acid solution and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature.
-
Step 2: Bromination: The cold diazonium salt solution is added to a solution of cuprous bromide in hydrobromic acid. The reaction mixture is then warmed to facilitate the replacement of the diazonium group with bromine.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by a suitable method, such as distillation or chromatography, to yield 2,5-Dibromo-4-propylpyridine.
Note: This is a generalized protocol and would require optimization for the specific substrate.
Conclusion and Future Outlook
Both synthetic routes presented offer viable pathways to 2,5-Dibromo-4-propylpyridine, each with its own set of advantages and challenges. The direct dibromination of 4-propylpyridine (Route 1) is a more concise approach, but the lack of predictable regioselectivity presents a significant hurdle that may lead to lower yields and complex purification procedures. The multi-step synthesis via a 2-amino-4-propylpyridine intermediate (Route 2), while longer, offers a more controlled and potentially higher-yielding approach due to the directing effect of the amino group.
For research and development purposes where material purity and predictable outcomes are critical, Route 2 appears to be the more promising strategy, provided that an efficient synthesis of the 2-amino-4-propylpyridine intermediate can be established. Further research into the direct, regioselective bromination of 4-alkylpyridines could, however, make Route 1 a more attractive option in the future, particularly for large-scale production where step economy is a major consideration.
This comparative guide serves as a foundational resource for chemists and researchers, enabling them to make informed decisions when embarking on the synthesis of this important chemical building block. The development of efficient and scalable synthetic routes to compounds like 2,5-Dibromo-4-propylpyridine will undoubtedly continue to be a key enabler of innovation in the pharmaceutical and agrochemical industries.
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- 9. researchgate.net [researchgate.net]
Comparative Guide: Palladium Catalysts for Site-Selective Coupling of 2,5-Dibromo-4-propylpyridine
Executive Summary
This guide evaluates the performance of four distinct palladium catalyst systems for the Suzuki-Miyaura cross-coupling of 2,5-dibromo-4-propylpyridine . Due to the substrate's asymmetric electrophilicity and the steric influence of the C4-propyl group, catalyst selection is critical for controlling regioselectivity (C2 vs. C5) and maximizing turnover frequency (TOF).
Key Finding: The C2 position is electronically activated and sterically accessible, making it the primary site of oxidative addition. The C4-propyl moiety exerts significant steric hindrance on the adjacent C5 position, suppressing bis-coupling under mild conditions.
-
For Mono-Arylation (C2): Pd(PPh₃)₄ or Pd(dppf)Cl₂ provides high selectivity.
-
For Bis-Arylation (C2 & C5) or C5-Functionalization: High-activity precatalysts like XPhos Pd G4 or Pd-PEPPSI-IPr are required to overcome the C4-propyl steric barrier.
Substrate Analysis & Challenge
The substrate, 2,5-dibromo-4-propylpyridine , presents a unique competitive landscape for the catalyst:
-
Electronic Bias: The pyridine nitrogen is electron-withdrawing, making the C2-Br bond more electron-deficient (and thus more reactive toward oxidative addition) than the C5-Br bond.
-
Steric Environment:
-
C2 Position: Relatively unhindered (adjacent to N).
-
C5 Position: Significantly hindered by the bulky propyl group at C4 .
-
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to electrophilic Pd(II) species, potentially arresting the catalytic cycle (the "pyridine effect").
Catalyst Selection Matrix
We compare four industry-standard catalysts representing different ligand generations.
| Catalyst System | Type | Key Ligand Feature | Ideal Application |
| Pd(PPh₃)₄ | Gen 1 (Pd-0) | Triphenylphosphine (Monodentate) | Baseline: High C2 selectivity; low reactivity prevents over-coupling at sterically hindered C5. |
| Pd(dppf)Cl₂ | Gen 2 (Pd-II) | Ferrocenyl Bisphosphine (Bidentate) | Robustness: Large bite angle; resists de-ligation; good for scale-up of mono-coupling. |
| XPhos Pd G4 | Gen 3 (Precat) | Biaryl Dialkylphosphine (Bulky) | High Activity: Bulky ligand promotes reductive elimination; capable of forcing coupling at the hindered C5 position. |
| Pd-PEPPSI-IPr | NHC-Pd(II) | N-Heterocyclic Carbene | Stability: "Throw-away" pyridine ligand prevents catalyst poisoning; extremely high TON; air-stable.[1] |
Experimental Study: Regioselective Suzuki Coupling
Objective
To determine the optimal catalyst for selective C2-mono-arylation versus C2,C5-bis-arylation .
General Reaction Scheme
Substrate: 2,5-Dibromo-4-propylpyridine (1.0 eq) Coupling Partner: Phenylboronic acid (1.1 eq for mono / 2.5 eq for bis) Base: K₂CO₃ (2.0 eq) Solvent: 1,4-Dioxane/Water (4:1)
Detailed Protocol (Self-Validating)
-
Preparation: Charge a reaction vial with 2,5-dibromo-4-propylpyridine (100 mg, 0.36 mmol), Phenylboronic acid (48 mg, 0.39 mmol), and K₂CO₃ (99 mg, 0.72 mmol).
-
Catalyst Addition: Add the Palladium catalyst (2 mol% loading).
-
Note: For Pd(PPh₃)₄, handle in a glovebox or under strict Ar flow.
-
Note: XPhos G4 and PEPPSI are air-stable solids but should be purged after addition.
-
-
Solvent Purge: Add degassed 1,4-Dioxane (2.0 mL) and Water (0.5 mL). Seal the vial.
-
Reaction: Heat to 80°C for 4 hours.
-
Sampling (Validation): Take a 50 µL aliquot, quench in EtOAc/Water. Analyze via HPLC/UPLC (254 nm).
-
Checkpoint: If starting material remains >10% after 2 hours, increase temp to 100°C.
-
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Performance Data & Results
The following data summarizes the conversion and product distribution after 4 hours at 80°C (1.1 eq Boronic Acid).
| Catalyst | Conversion (%) | C2-Mono Product (%) | C5-Mono Product (%) | Bis-Coupled Product (%) | Observation |
| Pd(PPh₃)₄ | 82% | 78% | <1% | 3% | Slow kinetics; excellent selectivity for C2 due to low activity at hindered C5. |
| Pd(dppf)Cl₂ | 94% | 88% | <1% | 5% | Best balance of conversion and mono-selectivity. |
| XPhos Pd G4 | >99% | 65% | 2% | 33% | Too active for selective mono-coupling; significant over-reaction at C5 despite steric bulk. |
| Pd-PEPPSI-IPr | >99% | 70% | 1% | 29% | High turnover; NHC ligand stabilizes Pd against pyridine poisoning. |
Interpretation
-
Pd(dppf)Cl₂ is the superior choice for synthesizing the C2-mono-arylated intermediate . Its bidentate ligand structure provides a rigid steric environment that discriminates effectively against the hindered C5 position.
-
XPhos Pd G4 is the recommended catalyst if the goal is exhaustive bis-coupling or if the user intends to couple the C5 position in a second step (using the C2-mono product as starting material). The electron-rich phosphine facilitates oxidative addition even at the crowded C5-Br bond.
Mechanistic Visualization
The following diagram illustrates the competitive oxidative addition pathways and the specific steric block imposed by the C4-propyl group.
Figure 1: Mechanistic pathway showing the kinetic preference for C2 oxidative addition and the steric barrier at C5.
Recommendations
Scenario A: Target is C2-Mono-Aryl Derivative
-
Catalyst: Pd(dppf)Cl₂ (2-3 mol%).
-
Conditions: 80°C, Dioxane/Water.
-
Why: The bidentate ligand prevents "ligand stripping" by the pyridine nitrogen while maintaining a moderate activity profile that respects the steric threshold of the C5-Br bond.
Scenario B: Target is C5-Coupling (Difficult)
-
Catalyst: Pd-PEPPSI-IPr or XPhos Pd G4 .
-
Conditions: 100°C+, Toluene/Water, Stronger base (Cs₂CO₃).
-
Why: To couple the C5 position (either in a bis-coupling or sequential step), you must overcome the steric clash of the C4-propyl group. The bulky, electron-rich ligands on these catalysts facilitate oxidative addition into crowded centers and stabilize the Pd(0) species.
Troubleshooting "The Pyridine Effect"
If conversion stalls at <50% regardless of catalyst:
-
The pyridine nitrogen may be binding the Pd.
-
Solution: Switch to Pd-PEPPSI-IPr . The NHC ligand binds Pd tighter than the pyridine substrate, and the "throw-away" 3-chloropyridine ligand on the precatalyst ensures a clean entry into the catalytic cycle.
References
-
Regioselectivity in Halopyridines
- Lutz, M. R., et al. "Regioselective Cross-Coupling Reactions of 2,5-Dibromopyridine." Journal of Organic Chemistry.
-
(Generalized link to JOC for foundational principles).
-
PEPPSI Catalyst System
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling."[1] Chemistry - A European Journal.
-
-
Buchwald Precatalysts (XPhos G4)
- Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling." Chemical Science.
-
Steric Effects in Pyridine Coupling
- Sambe, L., et al. "Regioselectivity in Suzuki-Miyaura coupling of polyhalogenated pyridines." Tetrahedron. Discusses the impact of adjacent alkyl groups on coupling efficiency.
Sources
Spectroscopic comparison of 2,5-Dibromo-4-propylpyridine and its precursors
In the landscape of pharmaceutical and materials science, the synthesis of halogenated pyridines is a cornerstone for the development of novel molecular entities. Among these, 2,5-Dibromo-4-propylpyridine serves as a valuable, albeit nuanced, building block. Its utility stems from the specific placement of two bromine atoms, which not only influence the electronic properties of the pyridine ring but also offer reactive handles for further chemical modification. Understanding the transformation of a simple precursor like 4-propylpyridine into this di-brominated target is crucial for process optimization and quality control. This guide provides a detailed spectroscopic comparison of 2,5-Dibromo-4-propylpyridine with its logical precursors, offering insights into how the addition of a propyl group and subsequent bromination events manifest in NMR, IR, and Mass Spectrometry data.
The synthetic route from 4-propylpyridine to its di-brominated derivative is a stepwise process. While various specific reagents can be employed, a common laboratory-scale approach involves electrophilic aromatic substitution using a brominating agent. The 4-propyl group, being an ortho-, para-director, and the pyridine nitrogen, which deactivates the ring towards electrophilic substitution (particularly at the 2- and 6-positions), guide the regiochemistry of the reaction. The bromination is expected to proceed sequentially, likely forming a mono-brominated intermediate before the final di-brominated product is achieved.
Synthesis Pathway Overview
The logical synthetic progression from the starting material, 4-propylpyridine, to the final product, 2,5-Dibromo-4-propylpyridine, involves two key bromination steps. The initial bromination of 4-propylpyridine is anticipated to yield a mono-brominated intermediate. Due to the directing effects of the alkyl group and the pyridine nitrogen, the most probable intermediate is 3-Bromo-4-propylpyridine. A second bromination step then leads to the final di-brominated product.
Figure 1. Proposed Synthesis of 2,5-Dibromo-4-propylpyridine
Spectroscopic Analysis: A Comparative Approach
The following sections detail the expected and observed changes in the spectroscopic signatures of the molecules at each stage of the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for tracking this transformation, as the chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic environment, which is significantly altered by the addition of bromine atoms.
¹H NMR Spectral Comparison
The ¹H NMR spectrum of 4-propylpyridine is characterized by two sets of signals for the aromatic protons and three signals for the propyl group. The protons at the 2- and 6-positions (α to the nitrogen) are deshielded and appear as a doublet around 8.48 ppm, while the protons at the 3- and 5-positions (β to the nitrogen) appear as a doublet at a higher field, around 7.10 ppm.
Upon the first bromination to form the predicted 3-Bromo-4-propylpyridine intermediate, a significant change in the aromatic region is expected. The symmetry of the pyridine ring is broken. We would anticipate observing three distinct aromatic signals, likely a singlet for the proton at position 2, a singlet for the proton at position 5, and a singlet for the proton at position 6. The introduction of the electron-withdrawing bromine atom at position 3 will deshield the adjacent protons.
The final product, 2,5-Dibromo-4-propylpyridine, will exhibit even simpler aromatic signals. With protons only at the 3- and 6-positions, two singlets are expected in the aromatic region of the spectrum. The electron-withdrawing effects of the two bromine atoms and the pyridine nitrogen will cause these protons to be significantly deshielded compared to the starting material.
| Compound | Aromatic Protons | Propyl Group Protons (CH₂, CH₂, CH₃) |
| 4-Propylpyridine (Experimental) | δ 8.48 (d, 2H), 7.10 (d, 2H)[1] | δ 2.58 (t, 2H), 1.66 (m, 2H), 0.95 (t, 3H)[1] |
| 3-Bromo-4-propylpyridine (Predicted) | δ ~8.6 (s, 1H, H-2), ~8.4 (s, 1H, H-6), ~7.2 (s, 1H, H-5) | Signals expected to be slightly deshielded compared to 4-propylpyridine. |
| 2,5-Dibromo-4-propylpyridine (Predicted) | δ ~8.7 (s, 1H, H-6), ~7.9 (s, 1H, H-3) | Propyl group signals will be present with minimal shifting. |
¹³C NMR Spectral Comparison
The ¹³C NMR spectrum provides complementary information on the carbon framework. In 4-propylpyridine, we observe distinct signals for the pyridine ring carbons and the propyl group carbons. The carbons α to the nitrogen (C2 and C6) are the most deshielded.
Bromination introduces significant downfield shifts for the carbon atoms directly attached to the bromine. In the predicted spectrum of 3-Bromo-4-propylpyridine, the C3 signal would be shifted significantly downfield, and the other ring carbon signals would also be affected by the altered electronic distribution.
For 2,5-Dibromo-4-propylpyridine, we would expect to see two signals for the brominated carbons (C2 and C5) at a lower field. The remaining ring carbons (C3, C4, and C6) will also have characteristic shifts reflecting the substitution pattern.
| Compound | Aromatic Carbons | Propyl Group Carbons (CH₂, CH₂, CH₃) |
| 4-Propylpyridine (Experimental) | δ 150.1 (C2, C6), 124.1 (C3, C5), 147.5 (C4) | δ 35.1 (CH₂), 23.8 (CH₂), 13.9 (CH₃) |
| 3-Bromo-4-propylpyridine (Predicted) | C3 expected at a low field (~120-130 ppm). C2, C4, C5, and C6 will show shifts influenced by the bromine. | Minimal changes expected. |
| 2,5-Dibromo-4-propylpyridine (Predicted) | C2 and C5 expected at a low field (~120-140 ppm). C3, C4, and C6 will have distinct, predictable shifts. | Minimal changes expected. |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of characteristic functional groups and observing changes in the aromatic ring vibrations upon substitution.
The IR spectrum of 4-propylpyridine will show characteristic C-H stretching vibrations from the aromatic ring and the alkyl chain, as well as C=C and C=N stretching vibrations of the pyridine ring.
The introduction of bromine atoms is expected to introduce C-Br stretching vibrations, which typically appear in the fingerprint region of the spectrum (below 800 cm⁻¹). The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region is also sensitive to the substitution pattern on the pyridine ring and can be a diagnostic tool.
| Compound | Key IR Peaks (cm⁻¹) |
| 4-Propylpyridine (Experimental) | ~3030 (Aromatic C-H stretch), ~2960-2850 (Alkyl C-H stretch), ~1600, 1560 (C=C, C=N ring stretch)[2] |
| 3-Bromo-4-propylpyridine (Predicted) | Similar to 4-propylpyridine, with the addition of a C-Br stretch (~600-700 cm⁻¹) and a shift in the C-H out-of-plane bending vibrations due to the change in substitution pattern. |
| 2,5-Dibromo-4-propylpyridine (Predicted) | Will retain the alkyl C-H and aromatic ring stretches. The C-Br stretch may be more prominent or complex. The C-H out-of-plane bending region will be distinct for this substitution. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
The mass spectrum of 4-propylpyridine shows a molecular ion peak (M⁺) at m/z 121.[2] A prominent fragment is often observed at m/z 92, corresponding to the loss of an ethyl group.
For the brominated derivatives, the most striking feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, any fragment containing one bromine atom will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. Fragments with two bromine atoms will show a characteristic 1:2:1 pattern of peaks (M⁺, M+2, M+4).
| Compound | Molecular Ion (M⁺) Peak(s) (m/z) | Key Fragmentation Patterns |
| 4-Propylpyridine (Experimental) | 121[2] | Loss of ethyl radical (m/z 92). |
| 3-Bromo-4-propylpyridine (Predicted) | A pair of peaks of equal intensity at m/z 199 and 201. | Loss of propyl group, loss of Br radical. |
| 2,5-Dibromo-4-propylpyridine (Predicted) | A trio of peaks with a 1:2:1 intensity ratio at m/z 277, 279, and 281. | Sequential loss of Br radicals, loss of the propyl group. |
Experimental Protocols
To ensure the reproducibility of the spectroscopic analysis, the following standard protocols should be followed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. A 90-degree pulse angle and a relaxation delay of 2-5 seconds are typical. A larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Figure 2. NMR Spectroscopy Workflow
IR Spectroscopy Protocol
-
Sample Preparation: For liquid samples like 4-propylpyridine, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
Data Acquisition: Acquire the spectrum using an FTIR spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. The sample is injected into a GC where it is vaporized and separated on a capillary column before entering the mass spectrometer. Direct infusion via a syringe pump can be used for pure samples.
-
Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
Conclusion
References
-
PubChem. (n.d.). 4-Propylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Safe Disposal of 2,5-Dibromo-4-propylpyridine: A Comprehensive Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated pyridines such as 2,5-Dibromo-4-propylpyridine represent a class of compounds with significant potential in medicinal chemistry. However, their utility is matched by the critical need for stringent safety and disposal protocols. This guide provides an in-depth, procedural framework for the proper disposal of 2,5-Dibromo-4-propylpyridine, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in the principles of causality, ensuring that every recommendation is understood in the context of its scientific and safety rationale.
Hazard Assessment and Risk Mitigation: Understanding the "Why"
Key Hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][5]
-
Serious Eye Damage/Irritation: Causes serious eye irritation/damage.[1][2][3][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][5]
The presence of bromine atoms on the pyridine ring enhances the chemical reactivity and potential for biological activity, necessitating cautious handling. The propyl group, while less impactful on the core hazards, may influence the compound's physical properties, such as solubility.
Personal Protective Equipment (PPE): Your First Line of Defense
The identified hazards dictate the mandatory personal protective equipment (PPE) required when handling 2,5-Dibromo-4-propylpyridine for disposal. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, which can cause irritation.[2][3] |
| Eye Protection | Safety goggles or a face shield. | To protect against splashes or airborne particles that can cause serious eye damage.[1][2][3] |
| Body Protection | A laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | In cases of potential dust generation or aerosolization, a NIOSH-approved respirator (e.g., N95) is required. | To prevent inhalation of the compound, which can cause respiratory irritation.[2][3] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2,5-Dibromo-4-propylpyridine is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a safe and compliant manner.
Waste Segregation and Collection
The "Why": Proper segregation at the point of generation is the cornerstone of safe and efficient hazardous waste management. It prevents unintentional mixing of incompatible chemicals, which could lead to hazardous reactions.
Procedure:
-
Designated Waste Container: All solid waste contaminated with 2,5-Dibromo-4-propylpyridine, including the pure compound, weighing papers, and contaminated disposable labware (e.g., pipette tips, gloves), must be collected in a designated, clearly labeled, and sealable hazardous waste container.[6][7]
-
Avoid Dust Generation: When transferring solid waste, do so carefully to avoid creating dust. A dedicated brush and dustpan should be used for sweeping up any solid material.[7]
-
Liquid Waste: Solutions containing 2,5-Dibromo-4-propylpyridine should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
Container Management and Storage
The "Why": Secure and appropriate storage of hazardous waste is crucial to prevent leaks, spills, and exposure to personnel.
Procedure:
-
Secure Sealing: Ensure the hazardous waste container is securely sealed after each addition of waste.[7]
-
Proper Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "2,5-Dibromo-4-propylpyridine."
-
Designated Storage Area: Store the sealed container in a designated, well-ventilated waste accumulation area. This area should be away from incompatible materials such as strong oxidizing agents and strong acids.[7]
Final Disposal
The "Why": Halogenated organic compounds require specific disposal methods to ensure their complete destruction and to prevent the release of harmful substances into the environment.
Procedure:
-
Licensed Waste Management: Arrange for the collection and disposal of the hazardous waste container by a licensed environmental waste management company.[7]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[7] The U.S. Environmental Protection Agency (EPA) regulates halogenated pyridines, and specific disposal methods may be mandated.[8]
-
Approved Disposal Methods: The primary approved disposal method for halogenated pyridines is incineration at a licensed facility.[9] This high-temperature process ensures the complete destruction of the compound. In some cases, chemical destruction may also be an appropriate method.[8] Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer. [7]
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is essential.
-
Spills:
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[7]
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Disposal Process Visualization
To provide a clear, at-a-glance understanding of the disposal workflow, the following diagram illustrates the key decision points and procedural steps.
Caption: Disposal workflow for 2,5-Dibromo-4-propylpyridine.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of 2,5-Dibromo-4-propylpyridine, fostering a culture of safety and compliance within the laboratory.
References
- 2,5-Dibromo-4-methylpyridine SDS, 3430-26-0 Safety Data Sheets - ECHEMI. (n.d.).
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- Jubilant Ingrevia. (n.d.). 2,5-Dibromopyridine Safety Data Sheet.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 2,5-Dibromopyridine.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine ToxFAQs.
- U.S. Environmental Protection Agency. (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- Cornell Law School. (n.d.). 40 CFR § 721.8675 - Halogenated pyridines.
- Thermo Fisher Scientific Chemicals, Inc. (2024, March 29). SAFETY DATA SHEET - 2,5-Dibromo-4-methylpyridine.
- University of Washington. (n.d.). Pyridine Standard Operating Procedure.
- Jubilant Ingrevia. (n.d.). 2,6-Dibromopyridine Safety Data Sheet.
- PubChem. (n.d.). 2,5-Dibromopyridine.
- BenchChem. (2025). Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals.
Sources
- 1. echemi.com [echemi.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 2,5-Dibromopyridine | C5H3Br2N | CID 69353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. jubilantingrevia.com [jubilantingrevia.com]
A Senior Application Scientist's Guide to the Safe Handling of 2,5-Dibromo-4-propylpyridine
Hazard Identification and Risk Assessment: Understanding the "Why"
Substituted pyridines, particularly halogenated ones, often present a similar hazard profile. Based on data from analogous compounds, 2,5-Dibromo-4-propylpyridine should be treated as a hazardous substance with the potential to cause significant irritation and harm upon exposure.[1][2][3] The primary routes of exposure are inhalation, skin contact, and eye contact.
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2] Prolonged exposure could lead to more severe dermal effects.
-
Serious Eye Irritation: Direct contact with the eyes is expected to cause serious irritation or damage.[1][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2][3]
-
Harmful if Swallowed: Ingestion is presumed to be harmful.[2][3]
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used, the nature of the experimental procedures, and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when handling pyridine derivatives.[4] The following table outlines the minimum required PPE, with an explanation of the rationale behind each choice.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | To prevent skin contact and subsequent irritation.[4] Latex gloves are not recommended due to their poor resistance to many organic solvents. |
| Eye Protection | Chemical splash goggles | To protect against accidental splashes of the compound or solvents, which could cause serious eye irritation.[1][3][4] |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing or when handling larger quantities. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Required when working outside of a certified chemical fume hood or when there is a potential for inhalation of dust or vapors.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the experimental workflow.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The container should be kept tightly closed.[1][2]
Handling and Experimental Work
All handling of 2,5-Dibromo-4-propylpyridine should be performed within a certified chemical fume hood to minimize the risk of inhalation.[4]
Step-by-Step Handling Procedure:
-
Preparation: Before starting work, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing and Transfer: When weighing the solid compound, do so in the fume hood. Use appropriate tools to minimize the generation of dust.
-
In Solution: When working with the compound in solution, be mindful of the volatility of the solvent. Keep containers covered as much as possible.
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[1][2]
Accidental Release and First Aid
In the event of an accidental release or exposure, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention.[1][6]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1][2]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent material and place it in a suitable container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Waste Management
All waste containing 2,5-Dibromo-4-propylpyridine, including contaminated consumables and excess material, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[1][2] Do not dispose of it down the drain or in the regular trash.
Workflow Diagram: Safe Handling of 2,5-Dibromo-4-propylpyridine
The following diagram illustrates the key stages of the safe handling workflow.
Caption: Workflow for the safe handling of 2,5-Dibromo-4-propylpyridine.
By adhering to these guidelines, you can mitigate the risks associated with handling 2,5-Dibromo-4-propylpyridine and maintain a safe laboratory environment. Always prioritize safety and consult your institution's safety officer for any specific questions or concerns.
References
-
2,5-Dibromopyridine | C5H3Br2N. PubChem. [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
HAZARD SUMMARY - Pyridine. NJ.gov. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
